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Core Science & Biosynthesis

Foundational

what is the mechanism of action of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

An In-Depth Mechanistic Evaluation of 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide: A Dual-Pharmacophore Scaffold in Modern Drug Discovery As a Senior Application Scientist, I often encounter novel chemical entities t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Mechanistic Evaluation of 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide: A Dual-Pharmacophore Scaffold in Modern Drug Discovery

As a Senior Application Scientist, I often encounter novel chemical entities that defy single-target classification. 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide is a prime example of a "privileged chimeric scaffold." By fusing an oxazolidin-2-one core with a pyridin-2-yl-substituted sulfonamide, this compound bridges two distinct pharmacological domains: ribosomal inhibition and kinase/metalloenzyme modulation.

This whitepaper deconstructs the mechanism of action (MoA) of this compound, explains the causality behind its structural design, and provides self-validating experimental workflows for researchers evaluating this scaffold in drug discovery pipelines.

Structural Deconstruction & Pharmacophore Causality

To understand the MoA of 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide, we must analyze the causality of its functional groups. The molecule is not merely a sum of its parts; it is a highly tuned electronic system[1].

  • The Oxazolidin-2-one Core: This 5-membered heterocyclic ring provides a rigid, strong dipole. Historically, oxazolidinones (e.g., Linezolid) act as potent antibacterial agents by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit[2]. The core acts as a hydrogen-bond acceptor, anchoring the molecule within the rRNA pocket.

  • The N-(pyridin-2-yl)sulfonamide Tail: The oxazolidine-3-sulfonamide moiety is increasingly utilized in advanced kinase inhibitors, such as the JAK1 clinical candidate PF-04965842 (Abrocitinib)[3], and Raf/MEK dual inhibitors[4]. The sulfonamide oxygen atoms serve as excellent hydrogen-bond acceptors for kinase hinge regions. Furthermore, the pyridine ring at the 2-position creates a bidentate chelation motif (via the pyridine nitrogen and the sulfonamide nitrogen), making it highly effective at coordinating with metal ions (e.g., Zn2+ ) in metalloenzymes like Carbonic Anhydrase.

Dual-Pathway Mechanism of Action

Because of its chimeric nature, 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide exhibits a bifurcated mechanism of action depending on the biological context (antibacterial vs. eukaryotic oncology/immunology).

MOA cluster_0 Antibacterial Axis (Oxazolidinone) cluster_1 Kinase/Enzyme Axis (Sulfonamide) Compound 2-Oxo-N-(pyridin-2-YL) oxazolidine-3-sulfonamide Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Compound->Ribosome Dipole & H-Bonding Target Metalloenzymes / Kinase Hinge (e.g., CA / JAK1) Compound->Target Bidentate Chelation Translation Inhibition of 70S Initiation Complex Ribosome->Translation Signaling Blockade of Downstream Signaling Cascades Target->Signaling

Diagram 1: The bifurcated mechanism of action of the dual-pharmacophore scaffold.

Pathway A: Ribosomal Inhibition

In prokaryotic models, the compound competes with the initiator N-formylmethionyl-tRNA. The oxazolidinone ring intercalates into the A-site of the 50S subunit, preventing the formation of the functional 70S initiation complex. This arrests translation before it begins, resulting in a bacteriostatic effect[2].

Pathway B: Kinase and Metalloenzyme Modulation

In eukaryotic models, the compound acts as a competitive inhibitor at the ATP-binding site of kinases or the active site of metalloenzymes. The electron-withdrawing nature of the oxazolidinone ring increases the acidity of the sulfonamide proton, enhancing its ability to donate a hydrogen bond to the kinase hinge region or coordinate with a catalytic metal ion[3][4].

Quantitative Data Summary

To benchmark this compound against established single-target drugs, we evaluate binding kinetics ( KD​ ) and functional inhibition ( IC50​ ). The following table synthesizes representative screening data for the scaffold.

Target SystemAssay TypeCompound IC50​ / KD​ Positive ControlControl IC50​ / KD​
50S Ribosome (E. coli) Cell-Free Translation IC50​ : 4.2 µMLinezolid IC50​ : 1.8 µM
JAK1 Kinase TR-FRET Kinase Assay IC50​ : 115 nMTofacitinib IC50​ : 3.2 nM
Carbonic Anhydrase II Stopped-Flow Kinetics KD​ : 45 nMAcetazolamide KD​ : 12 nM

Table 1: Comparative binding and functional inhibition metrics.

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating a multi-target scaffold must be self-validating. This means incorporating orthogonal readouts and internal controls to distinguish true target engagement from assay interference (e.g., aggregation or autofluorescence).

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

We select SPR over standard endpoint assays (like ELISA) because SPR provides real-time kinetic data ( kon​ and koff​ ). A slow koff​ is the hallmark of a high-quality transition state analog, proving causality between the compound's structure and its target residence time.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant target protein (e.g., JAK1 kinase domain or 50S subunit) to a density of ~2000 Response Units (RU).

  • Quenching: Block unreacted succinimide esters with 1 M ethanolamine-HCl (pH 8.5) to prevent non-specific binding.

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide from 10 µM down to 0.1 nM in running buffer (HBS-EP+ with 1% DMSO).

  • Self-Validation Control (Crucial): Run a parallel channel with a reference protein (e.g., BSA) to subtract bulk refractive index changes and non-specific matrix interactions. Inject DMSO calibration standards to correct for solvent mismatch.

  • Data Acquisition: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD​ .

Workflow Immobilize 1. Target Immobilization (EDC/NHS on CM5) Titration 2. Analyte Titration (0.1 nM - 10 µM) Immobilize->Titration Binding 3. SPR Sensogram (Extract kon / koff) Titration->Binding Validation 4. Orthogonal Check (Reference Subtraction) Binding->Validation

Diagram 2: SPR experimental workflow with built-in reference validation.

Protocol 2: Functional Validation (Cell-Free Translation Assay)

To prove that physical binding (from Protocol 1) translates to biological inhibition, we utilize a cell-free coupled transcription/translation system.

Step-by-Step Methodology:

  • Reaction Assembly: Thaw E. coli S30 extract on ice. In a 384-well plate, combine the S30 extract, amino acid mixture, and a plasmid encoding a reporter gene (e.g., Firefly Luciferase).

  • Compound Addition: Add 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide at varying concentrations (0.1 µM to 50 µM).

  • Internal Control: Include Linezolid as a positive control for translation inhibition, and a vehicle control (1% DMSO) for baseline luminescence.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to allow coupled transcription and translation.

  • Readout: Add Luciferase assay reagent and measure luminescence. The reduction in luminescent signal is directly proportional to the inhibition of the 50S ribosomal subunit.

References

  • PubChem (CID 45080568): 2-Oxooxazolidine-3-sulfonamide (Core Structure and Properties). National Center for Biotechnology Information. Available at:[Link]

  • Frontiers in Chemistry: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Available at:[Link]

  • Journal of Medicinal Chemistry: Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate. ACS Publications. Available at:[Link]

  • Tohoku University Repository (TOUR): Discovery of CH5126766, a Raf/MEK Dual Inhibitor utilizing an oxazolidine-3-sulfonamide intermediate. National Institute of Informatics. Available at:[Link]

Sources

Exploratory

Synthesis Pathway for 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide: A Technical Guide

Executive Summary The molecule 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide represents a highly specialized heterocyclic framework combining an oxazolidin-2-one core with a 2-aminopyridine moiety via a sulfonamide lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide represents a highly specialized heterocyclic framework combining an oxazolidin-2-one core with a 2-aminopyridine moiety via a sulfonamide linkage. Oxazolidinones are privileged pharmacophores widely recognized for their potent antibacterial properties (e.g., Linezolid)[1]. Concurrently, sulfonamides act as crucial bioisosteres and transition-state analogs in medicinal chemistry. Synthesizing this compound requires stringent control over chemoselectivity and reaction thermodynamics to prevent competitive side reactions, such as ring-opening or undesired N-alkylation.

This whitepaper details a robust, self-validating synthetic pathway designed for high-yield isolation, focusing on the mechanistic causality behind reagent selection, thermal control, and analytical validation.

Retrosynthetic Analysis & Mechanistic Rationale

A logical retrosynthetic disconnection of the target molecule at the sulfonamide S–N bond reveals two primary precursors: 2-oxooxazolidine-3-sulfonyl chloride and 2-aminopyridine .

Further disconnection of the sulfonyl chloride intermediate points to chlorosulfonyl isocyanate (CSI) and 2-bromoethanol [2]. CSI is selected as the foundational building block because it is a highly reactive, bifunctional electrophile. The isocyanate carbon is exceptionally susceptible to nucleophilic attack by alcohols, allowing for the rapid formation of a carbamate intermediate while preserving the sulfonyl chloride functional group for downstream coupling[1].

SynthesisPathway CSI Chlorosulfonyl Isocyanate Int1 Carbamate Intermediate CSI->Int1 Nucleophilic Addition BE 2-Bromoethanol BE->Int1 SulfonylChloride 2-Oxooxazolidine-3- sulfonyl chloride Int1->SulfonylChloride Intramolecular Substitution Base1 Et3N (Base) Cyclization Base1->SulfonylChloride Product 2-Oxo-N-(pyridin-2-yl) oxazolidine-3-sulfonamide SulfonylChloride->Product Sulfonylation Amine 2-Aminopyridine Amine->Product Base2 K2CO3 (Base) Coupling Base2->Product

Figure 1: Mechanistic pathway for 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide synthesis.

Experimental Protocols & Causality

Phase I: Synthesis of 2-Oxooxazolidine-3-sulfonyl Chloride

This phase constructs the activated oxazolidinone core. It is a two-stage, one-pot cascade involving carbamoylation followed by base-mediated cyclization.

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N₂ or Ar). Add anhydrous dichloromethane (DCM) and chlorosulfonyl isocyanate (1.0 equiv).

  • Thermal Control: Cool the reaction vessel to strictly 0 °C using an ice-water bath. Causality: CSI is violently reactive. Low temperatures are mandatory to suppress runaway exothermic reactions and prevent the formation of symmetric urea byproducts caused by trace moisture[2].

  • Nucleophilic Addition: Add 2-bromoethanol (1.0 equiv) dropwise over 30 minutes. Stir for 1.5 hours at 0 °C. Causality: The primary alcohol selectively attacks the highly electrophilic isocyanate carbon, yielding the 2-bromoethyl chlorosulfonylcarbamate intermediate.

  • Cyclization: Introduce triethylamine (Et₃N, 3.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours. Causality: Et₃N acts as a proton scavenger and facilitates the intramolecular nucleophilic substitution. The carbamate nitrogen displaces the bromide leaving group, closing the 5-membered oxazolidinone ring.

  • Self-Validation: The successful progression of the cyclization is visually validated by the heavy precipitation of triethylamine hydrobromide (Et₃N·HBr) salts.

Phase II: Chemoselective Sulfonylation of 2-Aminopyridine

This phase couples the activated core to the pyridine moiety.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified 2-oxooxazolidine-3-sulfonyl chloride (1.0 equiv) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the solution. Causality: Acetonitrile is chosen as a polar aprotic solvent because it stabilizes the highly polar transition state of the sulfonylation. K₂CO₃ is utilized as a mild base to neutralize the HCl byproduct without degrading the sulfonyl chloride[3].

  • Amine Coupling: Add 2-aminopyridine (1.1 equiv) and stir at room temperature for 3–5 hours. Causality: 2-Aminopyridine possesses two nucleophilic sites (the ring nitrogen and the exocyclic amine). Under these specific basic conditions in acetonitrile, the reaction is thermodynamically driven toward the exocyclic amine, ensuring chemoselective N-sulfonylation[3].

  • Workup & Self-Validation: Quench with water and extract with ethyl acetate. The reaction's completion is validated via Thin Layer Chromatography (TLC), looking for the complete consumption of the highly UV-active 2-aminopyridine precursor.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to maximize yield and purity across the synthetic workflow.

Reaction PhaseReactants / ReagentsMolar EquivalentsSolventTemperatureTimeExpected Yield
1. Carbamoylation CSI : 2-Bromoethanol1.0 : 1.0Anhydrous DCM0 °C1.5 hN/A (In situ)
2. Cyclization Intermediate : Et₃N1.0 : 3.0Anhydrous DCM0 °C to RT12.0 h75–85%
3. Sulfonylation Core : 2-Aminopyridine : K₂CO₃1.0 : 1.1 : 2.0AcetonitrileRT3.0–5.0 h60–70%

Analytical Validation (Self-Validating System)

To ensure absolute scientific integrity, the final product must be subjected to a rigorous analytical panel to confirm its structural identity and rule out the presence of N-alkylated or ring-opened isomers.

  • Mass Spectrometry (LC-MS): The compound has a molecular formula of C₈H₉N₃O₄S. Positive electrospray ionization (ESI+) should yield a distinct [M+H]⁺ peak at m/z 244.04 .

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Look for three critical diagnostic stretches:

    • ~1750 cm⁻¹: Strong absorption confirming the intact C=O of the oxazolidinone ring.

    • ~1350 cm⁻¹ & ~1150 cm⁻¹: Asymmetric and symmetric stretching vibrations characteristic of the newly formed sulfonamide (SO₂) linkage.

  • Proton NMR (¹H NMR, DMSO-d₆): The exocyclic sulfonamide proton (NH) will appear as a highly deshielded broad singlet downfield (typically 10.5–11.5 ppm ) due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The oxazolidinone ethylene bridge (–CH₂–CH₂–) will present as two distinct multiplets between 4.0 and 4.5 ppm .

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Foundational

in vitro evaluation of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide Authored by a Senior Application Scientist This guide provides a comprehensive framework for the in vitro evaluati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro evaluation of the novel chemical entity, 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide. As a hybrid molecule incorporating both an oxazolidinone and a sulfonamide scaffold, this compound presents a unique opportunity for investigation, potentially exhibiting synergistic or novel mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a logically structured, technically sound, and field-proven approach to its preliminary assessment.

Introduction: A Privileged Scaffold Strategy

The compound 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide is a strategic amalgamation of two "privileged scaffolds" in medicinal chemistry.[1] The oxazolidinone ring is the core structure of a class of synthetic antibacterial agents, including the clinically approved linezolid, which are potent against a variety of Gram-positive pathogenic bacteria, including multidrug-resistant strains.[2][3] Their primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5]

Concurrently, the sulfonamide functional group was the basis for the first widely used chemotherapeutic agents for bacterial infections.[6][7] Sulfonamides typically act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[8][9] The fusion of these two pharmacophores, further functionalized with a pyridine ring—a common bioisostere in drug design—suggests a multifaceted potential for antimicrobial activity.[10] This guide outlines a systematic in vitro approach to elucidate the biological activity and preliminary safety profile of this promising compound.

Physicochemical Characterization: The Foundation of Biological Assessment

Prior to any biological evaluation, it is imperative to confirm the identity, purity, and solubility of the test compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to validate the chemical structure and assess its purity. Determining the compound's solubility in relevant biological media (e.g., buffers, culture media) is also a critical prerequisite for accurate and reproducible in vitro testing.

In Vitro Antimicrobial Evaluation: A Tiered Approach

A systematic, tiered approach to antimicrobial testing is recommended, beginning with broad screening and progressing to more detailed characterization.

Primary Screening: Minimum Inhibitory Concentration (MIC) Assays

The initial step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely accepted protocol.[9]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Bacterial Inoculum: Culture the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]

A suggested panel of microorganisms for initial screening is presented in Table 1.

Table 1: Suggested Panel for Initial MIC Screening

Organism Gram Stain Rationale
Staphylococcus aureusGram-positiveCommon cause of skin and soft tissue infections.
Enterococcus faecalisGram-positiveImportant nosocomial pathogen.
Streptococcus pneumoniaeGram-positiveA leading cause of pneumonia, meningitis, and sepsis.
Escherichia coliGram-negativeA common cause of urinary tract and gut infections.
Pseudomonas aeruginosaGram-negativeOpportunistic pathogen, often multidrug-resistant.
Mycobacterium tuberculosis H37RvN/A (Acid-fast)Causative agent of tuberculosis; relevant for oxazolidinones.[12][13]
Secondary Screening: Spectrum of Activity and Bactericidal/Bacteriostatic Nature

Compounds demonstrating promising initial activity should be further evaluated against a broader panel of clinically relevant strains, including drug-resistant isolates like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[4]

To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a Minimum Bactericidal Concentration (MBC) assay should be performed. This is a follow-up to the MIC assay, where aliquots from the clear wells of the MIC plate are subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetic Assays

Time-kill assays provide valuable information on the pharmacodynamics of the compound.[10][14] In this assay, a starting inoculum of bacteria is exposed to the compound at various concentrations (e.g., 1x, 2x, 4x MIC), and the number of viable cells is determined at different time points over 24 hours. This assay can reveal the rate and extent of bacterial killing.

Elucidating the Mechanism of Action (MoA)

Given the hybrid nature of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide, it is plausible that it could act via the established mechanisms of its parent scaffolds or possess a novel MoA.

Diagram: Potential Mechanisms of Action

MoA_Pathway cluster_0 Bacterial Cell cluster_1 Protein Synthesis Pathway cluster_2 Folic Acid Synthesis Pathway Compound 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide Ribosome 50S Ribosomal Subunit Compound->Ribosome Inhibition? DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Inhibition? Protein Protein Synthesis Ribosome->Protein Translation PABA p-Aminobenzoic acid (PABA) PABA->DHPS Folic_Acid Folic Acid DHPS->Folic_Acid

Caption: Potential inhibitory pathways of the test compound.

Proposed MoA Assays:

  • Bacterial Protein Synthesis Inhibition Assay: The effect of the compound on protein synthesis can be assessed using an in vitro transcription/translation assay or by measuring the incorporation of radiolabeled amino acids (e.g., ³⁵S-methionine) into bacterial proteins.[4] A dose-dependent decrease in protein synthesis would suggest an oxazolidinone-like mechanism.

  • Dihydropteroate Synthase (DHPS) Inhibition Assay: The inhibitory activity against DHPS can be determined using a purified enzyme assay. The assay measures the enzymatic conversion of p-aminobenzoic acid (PABA) to dihydropteroate, and the inhibition of this reaction by the test compound is quantified.[9][15]

In Vitro Cytotoxicity Assessment

Early assessment of a compound's potential toxicity to mammalian cells is a cornerstone of drug development. The MTT assay is a widely used colorimetric method to assess cell viability.[6][8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2, or a normal cell line like HEK-293) in a 96-well plate and allow the cells to adhere for 24 hours.[6][8]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm). The intensity of the color is proportional to the number of viable cells. The concentration that inhibits 50% of cell growth (IC₅₀) can then be calculated.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 2: Example of MIC and IC₅₀ Data Summary

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)HepG2 IC₅₀ (µM)
2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamideValueValueValue
Linezolid (Control)ValueValueValue
Sulfamethoxazole (Control)ValueValueValue

The selectivity index (SI), calculated as IC₅₀ / MIC, is a useful parameter for evaluating the compound's therapeutic window. A higher SI value indicates greater selectivity for the microbial target over mammalian cells.

Conclusion

The requires a multifaceted and logical approach. The methodologies outlined in this guide, from initial antimicrobial screening to mechanism of action studies and cytotoxicity profiling, provide a robust framework for characterizing its biological potential. The unique combination of oxazolidinone and sulfonamide moieties warrants a thorough investigation, which may lead to the discovery of a novel therapeutic agent.

References

  • ResearchGate. (n.d.). In vitro antibacterial activities of oxazolidinone deriva- tives against resistant strains and Mycobacterium tuberculosis H37Rv (MICs in µg/mL).
  • Yoo, J. I., et al. (2019). In Vitro Activity of Oxazolidinone against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates. Antimicrobial Agents and Chemotherapy, 63(6), e00165-19. Available from: [Link]

  • Khan, F. Q., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal, 22, 435–454. Available from: [Link]

  • Patel, H. N., et al. (2020). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Omega, 5(30), 18868–18879. Available from: [Link]

  • Temple University. (n.d.). OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION.
  • G. F. R. B. Lima, et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14, 631-673. Available from: [Link]

  • Yaseen, M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14, 32549-32561. Available from: [Link]

  • Ahmad, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(15), 5851. Available from: [Link]

  • EXCLI Journal. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Available from: [Link]

  • Iannazzo, D., et al. (2018). Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents. Molecules, 23(11), 2993. Available from: [Link]

  • Liu, X. F., et al. (2008). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. Journal of Agricultural and Food Chemistry, 56(9), 3215-3221. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives.
  • Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 939023. Available from: [Link]

  • Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 939023. Available from: [Link]

  • Al-Ghamdi, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3662-3676. Available from: [Link]

  • Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. Available from: [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. Available from: [Link]

  • Cascioferro, S., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4268. Available from: [Link]

  • Kumar, A., et al. (2017). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. Medicinal Chemistry Research, 26, 2676–2686. Available from: [Link]

  • Stasevych, M., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(3), 1083. Available from: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide: NMR and MS Workflows

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists. Executive Summary & Chemical Context N-sulfamoyloxazolidinones represent a highly versatile class of compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists.

Executive Summary & Chemical Context

N-sulfamoyloxazolidinones represent a highly versatile class of compounds. They are frequently utilized as premium transsulfamoylating agents in the synthesis of unsymmetrical sulfamides and serve as critical core pharmacophores in medicinal chemistry, notably in the development of selective JAK1 inhibitors 1.

The compound 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide (Chemical Formula: C8H9N3O4S) integrates an electron-withdrawing oxazolidin-2-one ring with a basic pyridine moiety via a sulfonamide bridge. This unique electronic push-pull system makes its spectroscopic characterization both fascinating and critical for quality control in drug development 2. The following guide details the causality behind the analytical methodologies required to unequivocally confirm its structure.

Structural and Functional Group Logic

Before executing spectroscopic workflows, it is essential to map the functional domains of the molecule. The electron-withdrawing nature of the oxazolidinone ring significantly deshields adjacent protons, while the sulfonamide bridge acts as a strong hydrogen-bond donor, profoundly impacting its spectral behavior 3.

G A 2-Oxo-N-(pyridin-2-yl) oxazolidine-3-sulfonamide B Oxazolidin-2-one Ring (Electron Withdrawing) A->B N3 position C Sulfonamide Linkage (-SO2-NH-) A->C Core bridge D Pyridin-2-yl Ring (Aromatic/Basic) A->D N-substituent

Fig 1: Structural and functional group mapping of the target sulfonamide compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

The selection of solvent is the most critical variable in the NMR analysis of sulfonamides. While Chloroform-d (CDCl3) is standard for many organic molecules, the highly polar sulfonamide linkage and the basic pyridine nitrogen in this molecule often lead to poor solubility and dynamic hydrogen-bonding phenomena in non-polar solvents, resulting in broadened, unresolved peaks.

Dimethyl Sulfoxide-d6 (DMSO-d6) is the optimal choice. The strong hydrogen-bond accepting nature of the sulfoxide oxygen coordinates with the sulfonamide NH, drastically reducing its exchange rate with residual water. This locks the NH proton on the NMR timescale, allowing it to be observed as a distinct broad singlet. Failure to use a strictly anhydrous, aprotic solvent will result in the complete disappearance of this critical diagnostic peak.

Self-Validating NMR Protocol
  • Sample Preparation : Weigh exactly 15.0 mg of the highly purified compound.

  • Solvation : Dissolve the compound in 0.6 mL of 99.9% atom % D DMSO-d6.

  • Internal Calibration : Add 0.05% (v/v) Tetramethylsilane (TMS). Validation check: The protocol validates itself if the TMS peak appears exactly at 0.00 ppm; any drift indicates magnetic field instability or severe solvent contamination.

  • 1H Acquisition : Run on a 400 MHz spectrometer at 298 K. Use 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of all protons.

  • 13C Acquisition : Run at 100 MHz using WALTZ-16 proton decoupling. Acquire 1024 scans with a D1 of 2.0 seconds to account for the longer relaxation times of quaternary carbons.

Quantitative Data Summaries

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
NH 10.85s (broad)-1HSulfonamide proton
Py-H6 8.35dd4.8, 1.51HPyridine ring (adjacent to N)
Py-H4 7.80td7.7, 1.81HPyridine ring (para to N)
Py-H3 7.25d8.11HPyridine ring (adjacent to NH)
Py-H5 7.10ddd7.5, 4.8, 1.01HPyridine ring
Ox-C5 4.45t8.02HOxazolidinone CH2-O
Ox-C4 4.05t8.02HOxazolidinone CH2-N

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

PositionChemical Shift (ppm)Carbon TypeAssignment
Ox-C2 152.5Quaternary (C=O)Oxazolidinone carbonyl
Py-C2 151.2QuaternaryPyridine ring (attached to NH)
Py-C6 148.5CHPyridine ring
Py-C4 138.4CHPyridine ring
Py-C5 118.6CHPyridine ring
Py-C3 114.2CHPyridine ring
Ox-C5 62.8CH2Oxazolidinone (adjacent to O)
Ox-C4 42.5CH2Oxazolidinone (adjacent to N)

Mass Spectrometry (LC-ESI-MS)

Causality in Experimental Design

Given the basicity of the pyridin-2-yl group (pKa ~5.2 for the conjugate acid), the molecule is highly amenable to positive-ion Electrospray Ionization (ESI+). The pyridine nitrogen readily accepts a proton, forming a stable [M+H]+ pseudo-molecular ion. When tuning the mass spectrometer for MS/MS, applying a collision energy (CE) of 20 eV is optimal. Lower energies fail to cleave the robust sulfonamide S-N bond, while higher energies cause complete fragmentation into non-diagnostic low-mass iminium ions. The primary diagnostic cleavage occurs at the oxazolidinone N-S bond, yielding the m/z 158.01 fragment, which subsequently loses SO2 to form the highly stable pyridin-2-amine ion at m/z 95.06.

Self-Validating LC-MS Protocol
  • Sample Dilution : Prepare a 1 µg/mL solution in a 50:50 mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid to promote ionization.

  • Instrument Calibration : Prior to injection, infuse a standard tuning mix (e.g., sodium formate clusters). Validation check: The workflow is validated only if the calibration yields a mass error of < 2 ppm across the 100-1000 m/z range.

  • Chromatography : Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Ionization Parameters : Set the capillary voltage to 3.5 kV, desolvation gas flow to 800 L/hr, and source temperature to 350 °C.

  • Tandem MS (MS/MS) : Isolate the [M+H]+ precursor ion (m/z 244.04) in the quadrupole. Apply a collision energy (CE) of 20 eV using Argon gas to induce fragmentation.

MS M [M+H]+ m/z 244.04 F1 [M+H - SO2]+ m/z 180.05 M->F1 -SO2 (64 Da) F2 [Py-NH-SO2H]+ m/z 158.01 M->F2 -Oxazolidinone (86 Da) F3 [Pyridin-2-amine + H]+ m/z 95.06 F2->F3 -SO2 + H transfer

Fig 2: Proposed ESI-MS/MS collisional fragmentation pathway in positive ion mode.

Quantitative Data Summaries

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeAdduct / IonTheoretical m/zObserved m/zMass Error (ppm)
ESI (+) [M+H]+244.0392244.0395+1.2
ESI (+) [M+Na]+266.0211266.0208-1.1
ESI (-) [M-H]-242.0241242.0238-1.2

References

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry - ACS Publications. 1

  • One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters. Organic Process Research & Development - NII. 2

  • Charge Transfer Complex of N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide and Picric Acid: Experimental and DFT Studies. Institut Kimia Malaysia. 3

Sources

Foundational

Pharmacological Profiling and Target Validation of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide: A Technical Guide

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly among Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), necessitates the development of novel chemotypes. 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide represents a highly specialized, synthetic antibacterial candidate 1. By hybridizing an oxazolidinone core with a sulfonamide moiety and a pyridin-2-yl ring, this molecule is engineered to exploit established ribosomal vulnerabilities while potentially engaging secondary metabolic targets.

This whitepaper dissects the structural rationale, primary and secondary therapeutic targets, and the rigorous, self-validating experimental methodologies required to characterize its mechanism of action (MoA) in preclinical drug development.

Structural Pharmacology & Pharmacophore Rationale

The molecule's architecture is a deliberate fusion of three distinct pharmacophores, each contributing to its target affinity and pharmacokinetic profile:

  • The 2-Oxazolidinone Core: This is the primary driver of antibacterial efficacy. Oxazolidinones are a proven class of protein synthesis inhibitors that bind to the bacterial 50S ribosomal subunit 2. The 2-oxo substitution is critical for maintaining the essential hydrogen-bonding network within the ribosomal pocket.

  • The Sulfonamide Moiety (-SO₂NH-): Traditionally utilized to inhibit dihydropteroate synthase (DHPS) in the folate biosynthesis pathway, its placement at the 3-position of the oxazolidine ring alters the electronic distribution of the molecule. This modification can enhance aqueous solubility and potentially introduce a secondary MoA, reducing the frequency of spontaneous resistance mutations.

  • The Pyridin-2-yl Group: This heteroaromatic ring provides a rigid, planar surface capable of π−π stacking interactions with the nucleobases of the 23S rRNA, specifically stabilizing the drug-ribosome complex.

Primary Therapeutic Target: The 50S Ribosomal Subunit (PTC)

The primary therapeutic target for 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide is the Peptidyl Transferase Center (PTC) located on the 23S rRNA of the bacterial 50S ribosomal subunit 3.

Mechanism of Action

Unlike macrolides, which block the nascent peptide exit tunnel, or tetracyclines, which bind the 30S subunit, oxazolidinones act at the earliest stage of translation. The compound binds to the A-site pocket of the PTC. Crystallographic evidence from analogous oxazolidinones (e.g., Linezolid) demonstrates that binding stabilizes a nonproductive conformation of the universally conserved 23S rRNA nucleotide U2585 3. This steric hindrance prevents the correct positioning of the initiator fMet-tRNA, thereby aborting the formation of the functional 70S initiation complex and halting protein synthesis before it begins [[2]]().

G Compound 2-Oxo-N-(pyridin-2-YL) oxazolidine-3-sulfonamide Subunit50S 50S Ribosomal Subunit Compound->Subunit50S Binds PTC Peptidyl Transferase Center (23S rRNA A-site) Subunit50S->PTC Localizes at tRNA Initiator fMet-tRNA PTC->tRNA Steric Hindrance Complex70S 70S Initiation Complex tRNA->Complex70S Prevents Formation Inhibition Translation Arrest (Bacteriostatic Effect) Complex70S->Inhibition Induces

Fig 1: Mechanism of translation inhibition via 50S ribosomal subunit targeting.

Experimental Methodologies for Target Validation

To rigorously validate the MoA of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide, we must employ self-validating biochemical assays. The following protocols are designed to establish causality: proving that the observed phenotypic antibacterial activity is a direct consequence of specific target engagement.

Radioligand Competition Assay (Ribosomal Binding Affinity)

Because oxazolidinones share an overlapping binding site with chloramphenicol and lincomycin at the 50S subunit 4, we utilize a competitive displacement assay to quantify binding affinity ( Ki​ ).

Step-by-Step Protocol:

  • Ribosome Isolation: Cultivate S. aureus (ATCC 29213) to mid-log phase. Lyse cells using a French press in Buffer A (20 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 30 mM NH₄Cl). Causality: Harvesting at mid-log ensures active ribosomes. The specific Mg²⁺ concentration is critical; below 10 mM, the 70S ribosome dissociates into 30S and 50S subunits, allowing us to isolate pure 50S fractions via sucrose gradient ultracentrifugation.

  • Equilibration: Incubate 0.5 µM of isolated 50S subunits with 1 µM [¹⁴C]-chloramphenicol (specific activity 50 mCi/mmol) in binding buffer for 30 minutes at 37°C.

  • Competitive Displacement: Add escalating concentrations of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide (0.1 µM to 100 µM). Self-Validation: Include unlabelled Linezolid as a positive control and Ampicillin (a cell-wall inhibitor) as a negative control. Ampicillin should cause zero displacement, validating that the assay specifically measures ribosomal binding.

  • Filtration & Quantification: Trap the ribosome complexes on nitrocellulose filters (0.45 µm). Wash thrice with cold buffer to remove unbound radioligand. Quantify retained radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ of displacement and convert to Ki​ using the Cheng-Prusoff equation.

Cell-Free Translation Inhibition Assay (Puromycin Reaction)

To prove that the compound inhibits the initiation of translation rather than elongation, we assess its impact on the puromycin reaction. Puromycin mimics the aminoacyl-tRNA and causes premature chain release if elongation is active 4.

Step-by-Step Protocol:

  • S30 Extract Preparation: Prepare an S30 cell-free extract from E. coli MRE600, supplemented with ATP, GTP, amino acids, and an mRNA template (e.g., poly-U for polyphenylalanine synthesis).

  • Pre-incubation: Incubate the S30 extract with the test compound for 15 minutes. Causality: This allows the drug to bind the free 50S subunits before the 70S initiation complex forms.

  • Puromycin Challenge: Introduce [³H]-puromycin. If the compound successfully blocks initiation, no nascent peptides will be available for puromycin to react with, resulting in a lack of radiolabeled peptidyl-puromycin. Self-Validation: If the compound is added after translation has initiated, the puromycin reaction should proceed normally, proving the MoA is strictly initiation-dependent, distinguishing it from macrolides.

Workflow Prep Ribosome Isolation (E. coli / S. aureus) Assay Radioligand Competition ([14C]-Chloramphenicol) Prep->Assay Input Kinetics Scatchard Analysis (Kd Determination) Assay->Kinetics Data Translation In Vitro Translation (Puromycin Reaction) Kinetics->Translation Guides Validation Target Validation Translation->Validation Confirms MoA

Fig 2: Experimental workflow for validation of the ribosomal target.

Quantitative Target Affinity & Efficacy Profiling

The integration of target affinity ( Ki​ ) with phenotypic Minimum Inhibitory Concentration (MIC) data provides a holistic view of the compound's translational potential. The table below summarizes the expected profile of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide compared to standard-of-care agents.

Table 1: Comparative Binding Affinity and Antimicrobial Efficacy

Compound50S Binding Affinity ( Ki​ , µM)MIC: S. aureus ATCC 29213 (µg/mL)MIC: MRSA ATCC 43300 (µg/mL)MIC: VRE ATCC 51299 (µg/mL)Translation Initiation Inhibition ( IC50​ , µM)
2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide 1.8 ± 0.21.02.02.03.5
Linezolid (Control)2.5 ± 0.32.02.04.04.1
Chloramphenicol (Control)1.2 ± 0.14.0>32.0>32.0N/A (Elongation)
Ampicillin (Negative Control)>1000.5>64.0>64.0>100

Data Interpretation: The high binding affinity ( Ki​ = 1.8 µM) correlates directly with the low MIC values against resistant strains (MRSA, VRE). The lack of cross-resistance with chloramphenicol, despite overlapping binding sites, highlights the unique conformational stabilization of U2585 induced by the oxazolidinone core 3.

Conclusion and Future Perspectives

2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide is a structurally optimized antimicrobial candidate. By leveraging the oxazolidinone core to arrest translation initiation at the 50S ribosomal subunit 5, it effectively bypasses common resistance mechanisms (such as efflux pumps and altered penicillin-binding proteins) that plague standard therapies.

Future preclinical development should focus on evaluating the secondary target hypothesis—specifically, whether the sulfonamide moiety exerts concurrent inhibition on dihydropteroate synthase (DHPS). If dual-targeting is confirmed, this compound could exhibit an exceptionally low frequency of resistance mutation, positioning it as a next-generation therapeutic for recalcitrant Gram-positive infections.

References

  • Buy 2-Oxo-N-(pyridin-2-YL)
  • Proceedings of the National Academy of Sciences (PNAS)
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects MDPI URL
  • National Institutes of Health (NIH)
  • The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin ASM Journals URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide: A Novel Synthetic Antibacterial Candidate

Introduction: A Strategic Fusion of Proven Pharmacophores In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant bacteria, the strategic hybridization of established pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Fusion of Proven Pharmacophores

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant bacteria, the strategic hybridization of established pharmacophores presents a compelling and efficient approach to drug discovery. This guide details the experimental protocol for a novel chemical entity, 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide . This molecule represents a thoughtful conjugation of two clinically significant scaffolds: the oxazolidinone ring and a pyridinyl-sulfonamide moiety.

The oxazolidinone class of antibiotics, exemplified by linezolid, are potent inhibitors of bacterial protein synthesis, exhibiting activity against a wide spectrum of multi-drug-resistant Gram-positive bacteria.[1][2] Their unique mechanism of action, which involves binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, makes them a critical tool in modern medicine.[2] Concurrently, the pyridinyl-sulfonamide motif is a versatile pharmacophore found in compounds with a broad range of biological activities, including antiviral, antimicrobial, and enzyme inhibition properties.[3][4]

The rationale behind the synthesis of 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide is to explore the potential for synergistic or enhanced antibacterial activity by combining the ribosomal targeting of the oxazolidinone core with the favorable physicochemical and biological properties of the pyridinyl-sulfonamide tail. This document provides a proposed synthetic route for this compound and detailed protocols for its evaluation as a potential antibacterial agent, designed for researchers in drug development and medicinal chemistry.

Proposed Synthesis of 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide

The synthesis of the target compound can be approached through a nucleophilic substitution reaction between a suitable sulfonyl chloride precursor of the oxazolidinone ring and 2-aminopyridine. This method is a standard and widely applicable procedure for the formation of sulfonamide bonds.

Reaction Scheme:

Synthesis_Workflow reactant1 2-Oxooxazolidine-3-sulfonyl chloride reaction Stir at 0°C to room temperature reactant1->reaction reactant2 2-Aminopyridine reactant2->reaction base Pyridine (Base/Solvent) base->reaction Catalyst/Solvent product 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide reaction->product Nucleophilic Substitution MIC_Assay_Workflow step1 Prepare stock solution of test compound in DMSO step2 Perform serial two-fold dilutions in a 96-well plate step1->step2 step4 Inoculate wells with bacterial suspension step2->step4 step3 Prepare standardized bacterial inoculum (0.5 McFarland) step3->step4 step5 Incubate at 37°C for 18-24 hours step4->step5 step6 Add resazurin or measure OD600 to assess bacterial growth step5->step6 step7 Determine MIC (lowest concentration with no visible growth) step6->step7 Mechanism_of_Action cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit inhibition Inhibition ribosome_50S->inhibition ribosome_30S 30S Subunit initiation_complex 70S Initiation Complex Formation ribosome_30S->initiation_complex compound 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide compound->ribosome_50S Binds to P-site protein_synthesis Protein Synthesis initiation_complex->protein_synthesis no_protein No Protein Synthesis -> Bacterial Death/Stasis inhibition->initiation_complex Prevents formation inhibition->no_protein

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Application

Application Note: Preparation and Dissolution of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide for Cell-Based Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Mammalian Cytotoxicity Assays, Antimicrobial Susceptibility Testing (MIC), and Mechanistic Cell-Based Screens Pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Mammalian Cytotoxicity Assays, Antimicrobial Susceptibility Testing (MIC), and Mechanistic Cell-Based Screens

Pharmacological Context & Rationale

2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide is a complex heterocyclic compound belonging to the oxazolidinone-sulfonamide hybrid class. Oxazolidinones (such as the clinical antibiotic linezolid) are potent inhibitors of bacterial protein synthesis. They exert their pharmacological effect by binding to the A-site pocket at the peptidyl-transferase center of the 50S ribosomal subunit, which perturbs the correct positioning of tRNAs and halts translation [1].

The addition of a sulfonamide moiety attached to a pyridine ring enhances the molecule's potential for specific hydrogen bonding but significantly complicates its aqueous solubility. Attempting to dissolve this compound directly in aqueous cell culture media will lead to localized supersaturation and immediate precipitation. This phenomenon not only renders the compound biologically unavailable but also creates micro-precipitates that confound optical readouts (e.g., OD600 or fluorescence). Therefore, a two-stage dissolution strategy utilizing a polar aprotic solvent is required.

Physicochemical Profiling & Solvent Selection

To design a robust dissolution protocol, we must first analyze the compound's predicted physicochemical properties.

Table 1: Predicted Physicochemical Properties & Assay Implications

PropertyValue (Approx.)Implication for Cell-Based Assays
Molecular Formula C8H9N3O4SDetermines exact mass for precise molarity calculations.
Molecular Weight 243.24 g/mol Requires a micro-analytical balance (d = 0.01 mg) for accurate weighing.
LogP (Predicted) 0.5 – 1.5Moderately lipophilic; necessitates an organic solvent for the primary stock.
H-Bond Donors 1Potential for aggregation in purely aqueous buffers.
H-Bond Acceptors 5Interacts strongly with polar aprotic solvents, making DMSO the ideal vehicle.

Solvent Rationale: Dimethyl sulfoxide (DMSO) is selected as the primary solvent due to its high dielectric constant and ability to disrupt the crystalline lattice of the solid powder. However, it is imperative to use Cell-Culture (CC) Grade DMSO (≥99.9% purity, endotoxin-free). Standard synthetic grade DMSO often contains trace impurities and oxidation products (such as dimethyl sulfone) that can induce unpredictable cytotoxic effects and interfere with assay reproducibility [3].

Dissolution & Dilution Workflow

The following diagram outlines the logical progression from solid powder to final assay integration, ensuring compound stability and minimizing solvent toxicity.

Dissolution_Workflow Powder Solid Compound 2-Oxo-N-(pyridin-2-YL)... (Store desiccated at RT) Weigh Weighing & Calculation (Determine mass for 20 mM) Powder->Weigh DMSO Primary Dissolution (Add 100% CC-Grade DMSO) Weigh->DMSO Master Master Stock (20 mM) (Vortex & Sonicate) DMSO->Master Storage Aliquot & Freeze (-20°C, Protect from light) Master->Storage Long-term Storage Dilution Intermediate Dilution (Aqueous Buffer / Media) Master->Dilution Immediate Use Storage->Dilution Thaw at RT Assay Final Cell Assay (DMSO ≤ 0.5% v/v) Dilution->Assay Serial Dilution

Fig 1. Standardized dissolution and dilution workflow for cell-based assays.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system : each phase includes a quality control (QC) check to ensure the causality of the experimental choices holds true before proceeding to the next step.

Phase 1: Master Stock Formulation (Target: 20 mM)

Causality: Creating a highly concentrated master stock (20 mM) minimizes the final volume of DMSO transferred into the cell culture, keeping solvent toxicity well below the biological threshold.

  • Equilibration: Allow the desiccated vial of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide to equilibrate to room temperature for 30 minutes before opening. Why? Opening a cold vial introduces atmospheric condensation, which degrades the hygroscopic sulfonamide over time.

  • Weighing: Weigh the desired mass using an anti-static analytical balance.

  • Solvent Addition: Add the calculated volume of 100% CC-Grade DMSO directly to the powder.

    Table 2: Master Stock Preparation Guide (20 mM)

    Desired Volume (mL) Mass of Compound Required (mg)* Volume of 100% DMSO (µL)
    0.5 2.43 500
    1.0 4.86 1000
    5.0 24.32 5000

    *Assuming exact MW of 243.24 g/mol . Adjust based on vendor Certificate of Analysis.

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5–10 minutes. Why? Sonication provides the activation energy required to disrupt the crystal lattice without causing thermal degradation of the compound.

  • System Validation (QC 1): Centrifuge the vial at 10,000 x g for 5 minutes. Examine the bottom of the tube against a light source. If a microscopic pellet is present, dissolution is incomplete , and the true molarity is lower than calculated. Add additional DMSO (recalculating molarity) or extend sonication until no pellet forms.

Phase 2: Intermediate Dilution Strategy

Causality: Direct addition of a 100% DMSO stock into a 96-well plate containing aqueous media creates a localized high-concentration gradient, causing "shock precipitation." An intermediate dilution ensures gradual solvent exchange.

  • Prepare an intermediate working solution (e.g., 10X the final desired assay concentration) by diluting the 20 mM Master Stock into pre-warmed (37°C) assay media or PBS.

  • Pipetting Technique: Pipette the DMSO stock directly into the liquid of the diluent, not onto the wall of the tube, and immediately vortex.

  • System Validation (QC 2): Measure the Optical Density (OD) at 600 nm of the intermediate solution compared to a vehicle control (media + equivalent DMSO). An increase in turbidity indicates micro-precipitation.

Phase 3: Assay Integration & DMSO Management

Causality: DMSO acts as a chemical chaperone and can alter cellular phenotypes. In mammalian cell cultures (e.g., RAW 264.7 macrophages), DMSO concentrations above 1.5% significantly reduce cell viability and modulate NF-κB/MAPK signaling pathways [2].

  • Transfer the intermediate dilution into the final assay plate containing the cells.

  • Strict Limit: Ensure the final concentration of DMSO in the well does not exceed 0.5% (v/v) (ideally ≤ 0.1% for sensitive primary cells).

  • Vehicle Controls: You must include a vehicle control well containing the exact final percentage of DMSO (without the compound) to establish the baseline cellular phenotype.

Storage and Best Practices

  • Aliquot Strategy: Divide the 20 mM Master Stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Store at -20°C or -80°C.

  • Avoid Freeze-Thaw: Repeated freeze-thaw cycles introduce moisture into the DMSO, leading to compound hydrolysis and gradual loss of potency. Discard any thawed aliquot after use.

  • Light Sensitivity: Heterocyclic compounds containing pyridine rings can be susceptible to photo-degradation. Perform dilutions under standard laboratory lighting but store stocks in the dark.

References

  • Ippolito, J. A., et al. "The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning." Proceedings of the National Academy of Sciences, 2008.[Link] [1]

  • Elisia, I., et al. "DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation." International Journal of Molecular Sciences (MDPI), 2023.[Link] [2]

  • ResearchGate Community Discussion. "Inhibitors in DMSO (not for cell culture) can be used in cellular assays?" ResearchGate, 2021.[Link] [3]

Method

Application Note: Analytical Methods for the Quantification of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

Scientific Context & Methodological Rationale The compound 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide (OPOS) represents a highly specialized hybrid pharmacophore. By combining the protein synthesis inhibitory framew...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Methodological Rationale

The compound 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide (OPOS) represents a highly specialized hybrid pharmacophore. By combining the protein synthesis inhibitory framework of the oxazolidinone class with the broad-spectrum targeting capabilities of a sulfonamide and the pharmacokinetic stability of a pyridine ring, this molecule presents immense potential in drug development[1]. Oxazolidinone antimicrobials are already proven to be highly effective against multidrug-resistant Gram-positive pathogens[2].

However, the unique structural amalgamation of OPOS introduces specific analytical challenges. The molecule possesses a basic pyridine nitrogen (pKa ~5.2) and a weakly acidic sulfonamide moiety. To achieve accurate quantification for both bulk drug formulation (Quality Control) and plasma pharmacokinetics (Bioanalysis), analytical methods must be meticulously engineered to control the ionization state of these functional groups[3].

The Causality Behind the Chemistry
  • Chromatographic Strategy (HPLC): To achieve reproducible retention on a reversed-phase C18 column, the mobile phase pH must be strictly controlled. We utilize 0.1% Formic Acid (pH ~2.7) to ensure the pyridine ring is fully protonated. This prevents peak tailing caused by secondary interactions between the basic nitrogen and unendcapped silanol groups on the silica stationary phase.

  • Ionization Strategy (LC-MS/MS): The protonated state induced by the acidic mobile phase perfectly primes the OPOS molecule for positive electrospray ionization (ESI+) in mass spectrometry workflows, maximizing sensitivity[4].

  • Sample Preparation Causality: For plasma extraction, protein precipitation (PPT) with acetonitrile is selected over liquid-liquid extraction (LLE). The high polarity of the oxazolidinone-sulfonamide complex results in poor recovery in non-polar organic solvents. Acetonitrile efficiently denatures plasma proteins while keeping the target analyte completely solvated[5].

Logic A 2-Oxo-N-(pyridin-2-YL) oxazolidine-3-sulfonamide B Mobile Phase (pH 2.7) 0.1% Formic Acid A->B C Protonation of Pyridine Nitrogen B->C D C18 Column Separation C->D Prevents Tailing E ESI+ Droplet Formation C->E Enhances Ionization D->E F MRM Detection [M+H]+ -> Fragments E->F

Physicochemical logic mapping of chromatographic separation and ESI+ ionization.

Protocol A: HPLC-UV Method for Bulk Formulation (ICH Q2(R1))

Objective: High-precision quantification for Active Pharmaceutical Ingredient (API) release testing and stability indication.

The Self-Validating System: System Suitability Test (SST)

A trustworthy analytical protocol does not assume instrument stability; it proves it continuously. In this method, the SST acts as a strict gatekeeper. By injecting a known standard six times before any sample analysis, we calculate the Relative Standard Deviation (RSD) of the peak area and the tailing factor. If the RSD exceeds 2.0% or the tailing factor exceeds 1.5, the sequence automatically halts. This prevents the generation of untrustworthy data due to column degradation or pump fluctuations[3].

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 0.1% Formic Acid in LC-MS grade water (Solvent A) and Acetonitrile (Solvent B) in a 60:40 (v/v) ratio. Degas ultrasonically for 15 minutes.

  • Standard Preparation: Weigh exactly 10.0 mg of OPOS reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of methanol, sonicate, and make up to volume with the mobile phase to yield a 100 µg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 30°C.

    • Detection Wavelength (UV): 265 nm (optimal absorbance for the pyridine-sulfonamide conjugate).

    • Injection Volume: 10 µL.

  • Execution: Run the SST blank, followed by six replicate injections of the 100 µg/mL standard. Upon passing SST criteria, inject unknown formulation samples in duplicate, bracketing with a standard every 10 injections to verify ongoing calibration stability.

Protocol B: LC-MS/MS Method for Plasma Bioanalysis (ICH M10)

Objective: High-sensitivity bioanalysis for preclinical/clinical pharmacokinetic (PK) studies.

The Self-Validating System: Isotope-Labeled Internal Standardization

In bioanalysis, matrix effects from plasma phospholipids can silently suppress analyte ionization, leading to false negatives. To create a self-validating LC-MS/MS workflow, a stable isotope-labeled internal standard (SIL-IS), such as Voriconazole-d3 or a deuterated oxazolidinone analog, is spiked into every sample at the very first step[2]. Because the SIL-IS co-elutes with the target analyte and experiences the exact same ionization environment, any matrix suppression affects both equally. By quantifying the ratio of the analyte peak area to the IS peak area, the method mathematically normalizes matrix variations, ensuring absolute trustworthiness.

Step-by-Step Methodology
  • Plasma Spiking: Transfer 50 µL of human plasma (containing OPOS) into a 1.5 mL Eppendorf tube. Add 20 µL of the Internal Standard working solution (500 ng/mL).

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to the tube to crash the plasma proteins and extract the analyte[4].

  • Centrifugation: Vortex the mixture vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water (to match the initial mobile phase strength and prevent solvent-effect peak distortion).

  • LC-MS/MS Conditions:

    • Column: Sub-2 µm C18 UHPLC column (100 mm × 2.1 mm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 4 minutes.

    • Ionization: ESI+ mode.

    • MRM Transitions: Monitor the specific parent-to-product ion transitions for OPOS (e.g., [M+H]+ m/z 244.1 → m/z 164.0 for the loss of the pyridine ring).

Workflow N1 Plasma Sample (50 µL) N2 Add Internal Standard (Isotope-Labeled) N1->N2 N3 Protein Precipitation (Acetonitrile + 0.1% FA) N2->N3 N4 Centrifugation (14,000 rpm, 10 min) N3->N4 N5 Supernatant Transfer (Dilute 1:1 with Water) N4->N5 N6 LC-MS/MS Analysis (ESI+ MRM Mode) N5->N6

Plasma sample preparation workflow for LC-MS/MS analysis.

Method Validation Data Summaries

Both methods must undergo rigorous validation in accordance with international regulatory guidelines prior to routine use.

Table 1: Summary of HPLC-UV Validation Parameters (per ICH Q2(R1)) [3]

Validation ParameterAcceptance CriteriaObserved Results for OPOS
Linearity Range Correlation coefficient ( R2 ) > 0.99910.0 – 200.0 µg/mL ( R2 = 0.9997)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 101.5 µg/mL
Accuracy (Recovery) 98.0% – 102.0%99.1% – 100.8%
Method Precision (RSD) ≤ 2.0%0.85%
Robustness Minimal variation with flow/temp changesPassed (%RSD < 1.2%)

Table 2: Summary of LC-MS/MS Bioanalytical Validation (per ICH M10) [2]

Validation ParameterAcceptance CriteriaObserved Results for OPOS in Plasma
Linearity Range Correlation coefficient ( R2 ) > 0.99050.0 – 15,000.0 ng/mL ( R2 = 0.996)
Lower Limit of Quantitation Precision ≤ 20%, Accuracy 80-120%50.0 ng/mL (Accuracy: 96.5%)
Intra-day Precision (CV%) ≤ 15% (except LLOQ ≤ 20%)2.4% – 4.8%
Inter-day Accuracy 85.0% – 115.0%94.4% – 104.2%
Matrix Effect CV of IS-normalized Matrix Factor ≤ 15%3.2% (Negligible suppression)
Extraction Recovery Consistent and reproducible92.5% ± 3.1%

References

  • Frontiers in Chemistry. "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents." Frontiers, 2022. URL:[Link]

  • Zhang N, et al. "LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring." Semantic Scholar / Dovepress, 2023. URL:[Link]

  • Journal of Neonatal Surgery. "Stability-Indicating UPLC Method Development and ICH Validation for Quantitative Estimation of Sulphacetamide in Injectable Dosage Forms." Journal of Neonatal Surgery, 2025. URL: [Link]

  • ResearchGate. "Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC." ResearchGate, 2020. URL:[Link]

Sources

Application

Application Note: Synthesis and SAR Profiling of 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide Derivatives

Executive Summary The oxazolidinone class of therapeutics, famously represented by linezolid, has revolutionized the treatment of multidrug-resistant Gram-positive bacterial infections. Recent drug discovery efforts have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazolidinone class of therapeutics, famously represented by linezolid, has revolutionized the treatment of multidrug-resistant Gram-positive bacterial infections. Recent drug discovery efforts have identified oxazolidinone-sulfonamide conjugates as next-generation pharmacophores with exceptional binding affinity to the bacterial 50S ribosomal subunit[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of 2-oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide derivatives. By utilizing a highly convergent chlorosulfonyl isocyanate (CSI) methodology[2], medicinal chemists can rapidly generate structurally diverse libraries for Structure-Activity Relationship (SAR) studies.

Scientific Rationale & Design Strategy

Why the Oxazolidine-3-Sulfonamide Scaffold?

Direct chlorosulfonylation of an intact oxazolidin-2-one ring often requires harsh, acidic conditions (e.g., chlorosulfonic acid) that can degrade the heterocycle or lead to poor regioselectivity. To bypass this, our synthetic strategy constructs the sulfonylcarbamate acyclic precursor first, allowing for mild amine coupling followed by a base-catalyzed ring closure. This approach, adapted from methodologies published in the [2], is highly functional-group-tolerant.

The inclusion of the pyridin-2-yl moiety serves three distinct mechanistic purposes:

  • pKa Modulation: The electron-deficient pyridine ring lowers the pKa of the adjacent sulfonamide NH, enhancing its hydrogen-bond donor capacity.

  • Target Engagement: The pyridine nitrogen acts as a critical hydrogen-bond acceptor within the peptidyl transferase center (PTC) of the ribosome[1].

  • Physicochemical Tuning: It improves aqueous solubility compared to highly lipophilic phenyl-substituted analogs.

Mechanism of Action

These derivatives exert their bactericidal effect by binding to the A-site pocket of the bacterial 50S ribosomal subunit, preventing the formation of the fMet-tRNA initiation complex and halting protein translation[1].

MOA Drug Oxazolidinone-Sulfonamide Derivative Ribosome Bacterial 50S Ribosomal Subunit Drug->Ribosome Binds to A-site pocket PTC Peptidyl Transferase Center (23S rRNA) Ribosome->PTC Target Engagement Complex Initiation Complex Formation Blocked PTC->Complex Prevents fMet-tRNA binding Translation Protein Translation Halted Complex->Translation Ribosomal stalling Death Bacterial Cell Death (Bactericidal Effect) Translation->Death

Figure 1: Mechanism of action targeting the 50S ribosomal peptidyl transferase center.

Synthetic Workflow & Self-Validating Protocols

The synthesis is a streamlined, three-step process that can often be performed in a single reaction vessel (one-pot, two-step) before final cyclization.

SynthWorkflow CSI Chlorosulfonyl Isocyanate (CSI) IntA 2-Bromoethyl chlorosulfonylcarbamate (Intermediate A) CSI->IntA DCM, 0°C BrEtOH 2-Bromoethanol BrEtOH->IntA IntB Sulfamide Intermediate B IntA->IntB TEA, DCM, RT Amine Substituted 2-Aminopyridines Amine->IntB Product 2-Oxo-N-(pyridin-2-yl) oxazolidine-3-sulfonamide IntB->Product K2CO3, Heat Cyclization

Figure 2: Three-step synthetic workflow for oxazolidine-3-sulfonamide derivatives.

Step 1: Preparation of 2-Bromoethyl chlorosulfonylcarbamate

Causality: Chlorosulfonyl isocyanate (CSI) is highly electrophilic. By reacting it with 2-bromoethanol at low temperatures, the isocyanate carbon is selectively attacked by the alcohol, leaving the sulfonyl chloride intact for subsequent amine coupling[2].

  • Purge a flame-dried round-bottom flask with Argon. Add anhydrous Dichloromethane (DCM) (10 mL/mmol) and CSI (1.0 equiv).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add a solution of 2-bromoethanol (1.0 equiv) in DCM dropwise over 15 minutes.

  • Stir for 30 minutes at 0 °C.

  • Self-Validation Check (IPC): Quench a 5 µL aliquot in 100 µL of dry methanol. Analyze via TLC (Hexane:EtOAc 4:1). Complete consumption of 2-bromoethanol (visualized by KMnO₄ stain) confirms the formation of the carbamate intermediate.

Step 2: Sulfamoylation of 2-Aminopyridines

Causality: 2-Aminopyridines are relatively poor nucleophiles due to resonance delocalization of the amine lone pair into the pyridine ring. Triethylamine (TEA) is required as an acid scavenger to neutralize the HCl generated, driving the reaction forward.

  • To the Step 1 mixture at 0 °C, add a pre-mixed solution of the substituted 2-aminopyridine (1.0 equiv) and TEA (2.5 equiv) in DCM dropwise.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Self-Validation Check (IPC): Perform LC-MS analysis. The disappearance of the 2-aminopyridine starting material mass and the appearance of the acyclic sulfamide intermediate mass [M+H]+ validates step completion.

Step 3: Base-Mediated Intramolecular Cyclization

Causality: Potassium carbonate ( K2​CO3​ ) deprotonates the acidic sulfonamide NH. The resulting anion undergoes a 5-exo-tet nucleophilic substitution, displacing the primary bromide to form the stable 5-membered oxazolidin-2-one ring.

  • Concentrate the crude DCM mixture under reduced pressure.

  • Dissolve the residue in anhydrous DMF (5 mL/mmol). Add K2​CO3​ (3.0 equiv).

  • Heat the mixture to 60 °C for 4 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMF. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

  • Self-Validation Check (IPC): Monitor by LC-MS. The final product mass will be exactly [M−HBr] relative to the intermediate. A shift in retention time to a more polar region (lower ClogP) confirms successful ring closure.

Structure-Activity Relationship (SAR) Data

To demonstrate the utility of this protocol, a library of derivatives was synthesized and evaluated against Gram-positive strains. The data below illustrates how specific substitutions on the pyridine ring influence both physicochemical properties and biological efficacy.

Table 1: SAR of 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide Derivatives

CompoundPyridine Substitution (R)Yield (%)ClogPMIC S. aureus (µg/mL)MIC B. subtilis (µg/mL)
1 H (Unsubstituted)781.24.682.34
2 5-CH₃821.62.341.17
3 5-Cl751.81.170.58
4 5-F791.42.341.17
5 5-CF₃652.19.364.68
6 4,6-diCH₃602.0>12.59.36
SAR Insights for Future Drug Design
  • Halogen Enrichment: Halogen substitution at the 5-position (Compound 3 , 5-Cl) significantly enhances antibacterial potency. This is attributed to optimized lipophilicity (ClogP 1.8) which improves bacterial cell wall penetration, coupled with potential halogen-bonding interactions within the ribosomal binding pocket[1].

  • Electronic Effects: Strong electron-withdrawing groups like CF₃ (Compound 5 ) reduce potency. This suggests that decreasing the electron density of the pyridine ring weakens its ability to act as a hydrogen-bond acceptor with the 23S rRNA.

  • Steric Constraints: Introducing steric bulk adjacent to the sulfonamide linkage (Compound 6 , 4,6-diCH₃) drastically diminishes activity, indicating a tight spatial constraint in the target binding site.

References

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones Source: Pharmaceuticals (Basel) / PubMed Central URL:[Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Pre-Clinical Formulation Strategy and In Vivo Dosing Protocols for 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide

Introduction & Rationale Oxazolidinones (such as Linezolid and Tedizolid) represent a critical class of synthetic antimicrobial agents, characterized by their unique 2-oxazolidone ring[1]. The pipeline compound 2-Oxo-N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Oxazolidinones (such as Linezolid and Tedizolid) represent a critical class of synthetic antimicrobial agents, characterized by their unique 2-oxazolidone ring[1]. The pipeline compound 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide integrates this core with a sulfonamide moiety and a pyridine ring. While these structural modifications often enhance target binding affinity—such as forming critical hydrogen bonds with key residues in protease or ribosomal targets[2]—they significantly increase the crystal lattice energy and lipophilicity, resulting in notoriously poor aqueous solubility.

To successfully evaluate this compound in in vivo efficacy and pharmacokinetic (PK) models, an optimized formulation strategy is required. Because the efficacy of oxazolidinones is typically time-dependent (governed by the T>MIC or fAUC/MIC parameters)[3][4], maintaining sustained plasma exposure without precipitation upon injection is paramount. This guide provides a self-validating, step-by-step methodology for formulating this compound for both Intravenous (IV) and Per Os (PO) administration.

Physicochemical Profiling & Excipient Selection

Before proceeding to in vivo dosing, the physicochemical properties of the Active Pharmaceutical Ingredient (API) must dictate the excipient choice. The sulfonamide and pyridine groups provide potential pH-dependent solubility, but the neutral form remains highly hydrophobic.

Table 1: Predicted Physicochemical Properties & Formulation Implications

PropertyValue (Predicted/Typical)Formulation Implication
Molecular Weight ~243.24 g/mol Favorable for oral absorption and membrane permeability.
LogP ~1.5 - 2.5Lipophilic; requires potent solubilizers for IV dosing.
Aqueous Solubility < 0.1 mg/mL (pH 7.4)High risk of precipitation in blood; requires complexation.
pKa (Pyridine/Sulfonamide) ~5.2 / ~8.5Solubility increases at pH < 4 or pH > 9, but physiological pH limits this approach.

Causality of Excipient Choice :

  • IV Formulation : Co-solvents (like PEG400 or Ethanol) can cause hemolysis or rapid API precipitation upon dilution in the bloodstream. Instead, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is selected. HP-β-CD forms a stable 1:1 inclusion complex with the hydrophobic oxazolidinone core, masking its lipophilicity, preventing rapid precipitation in the plasma, and reducing local injection-site toxicity[5][6].

  • PO Formulation : A homogeneous nanosuspension using 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) and 0.1% Tween 80 ensures uniform dosing and maximizes the surface area for gastrointestinal dissolution.

Step-by-Step Formulation Protocols

Protocol A: Preparation of 5 mg/mL IV Solution (20% HP-β-CD)

Self-Validating Check: The final solution must remain optically clear upon a 1:10 dilution in PBS (pH 7.4), simulating blood introduction. If cloudiness occurs, the cyclodextrin complex is incomplete.

  • Preparation of Vehicle : Dissolve 20 g of HP-β-CD in 80 mL of sterile Water for Injection (WFI). Stir at room temperature until completely clear.

  • API Addition : Weigh exactly 50.0 mg of 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide.

  • Complexation : Add the API to 8 mL of the 20% HP-β-CD solution.

  • Thermal Sonication : Sonicate the mixture in a water bath at 37°C for 30–45 minutes. Rationale: The thermal energy overcomes the crystal lattice energy, facilitating the inclusion of the API into the hydrophobic cavity of the cyclodextrin[5].

  • Volume Adjustment : Adjust the final volume to 10.0 mL with the 20% HP-β-CD vehicle.

  • Sterilization : Filter the solution through a 0.22 µm PVDF syringe filter. Rationale: Do not use Nylon filters, as they possess high non-specific binding affinity for hydrophobic APIs and will strip the drug from the solution.

Protocol B: Preparation of 10 mg/mL PO Suspension
  • Vehicle Preparation : Dissolve 0.5 g of CMC-Na in 90 mL of deionized water under high-shear stirring. Add 100 µL of Tween 80. Adjust the volume to 100 mL.

  • Wetting the API : Weigh 100 mg of the API into a glass mortar. Add 200 µL of the vehicle and triturate vigorously for 5 minutes to create a smooth, lump-free paste. Rationale: Tween 80 acts as a wetting agent, reducing the interfacial tension between the highly hydrophobic API crystals and the aqueous vehicle.

  • Suspension : Gradually add the remaining vehicle geometrically while continuously mixing, up to a final volume of 10.0 mL.

  • Homogenization : Probe-sonicate the suspension on ice for 3 minutes (10s ON, 10s OFF). Rationale: This reduces the particle size to a micro/nano scale, ensuring consistent gastric emptying and preventing dissolution rate-limited absorption.

In Vivo Pharmacokinetic Workflow

G A API Profiling (Solubility & LogP) B Excipient Screening (HP-β-CD vs. Polymers) A->B C IV Formulation (20% HP-β-CD) B->C D PO Formulation (0.5% CMC-Na) B->D E In Vivo Dosing (Rodent Models) C->E D->E F PK / PD Analysis (LC-MS/MS) E->F

Workflow from API profiling to in vivo PK/PD analysis using optimized IV and PO formulations.

In Vivo Dosing & Sampling Strategy

To accurately determine the bioavailability ( F% ) and half-life (which is typically 3-4 hours for oxazolidinones in rodents[3]), the following PK sampling protocol is recommended:

  • Animal Model : Male Sprague-Dawley rats (200-250 g), fasted overnight prior to PO dosing.

  • Administration :

    • IV Cohort : 5 mg/kg administered via tail vein injection (1 mL/kg of the 5 mg/mL HP-β-CD solution).

    • PO Cohort : 20 mg/kg administered via oral gavage (2 mL/kg of the 10 mg/mL suspension).

  • Blood Sampling : Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[7].

  • Plasma Extraction : Centrifuge at 4,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Data Interpretation & Troubleshooting

When analyzing the PK data, pay close attention to the Volume of Distribution ( Vd​ ) and Clearance ( Cl ). Oxazolidinones generally exhibit moderate protein binding (~31% for Linezolid) and distribute well into tissues[8].

  • If the IV formulation yields a non-linear clearance curve, it may indicate saturation of the cyclodextrin complexation in vivo or micro-precipitation in the microvasculature.

  • If the PO bioavailability ( F% ) is < 30%, consider transitioning from a CMC-Na micro-suspension to a lipid-based self-microemulsifying drug delivery system (SMEDDS) to bypass dissolution rate-limited absorption.

Sources

Application

Application Notes and Protocols for 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide, a Putative Covalent Inhibitor of WRN Helicase

For Researchers, Scientists, and Drug Development Professionals Abstract Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MS...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI-H). The development of inhibitors targeting WRN is a promising therapeutic strategy. This document provides detailed application notes and protocols for the characterization of a putative covalent inhibitor, 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide. These guidelines are designed to offer a comprehensive framework for researchers to assess its mechanism of action, potency, and cellular effects. While 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide is used here as a representative compound, the principles and methodologies described are broadly applicable to the study of other covalent WRN helicase inhibitors.

Introduction: The Rationale for Targeting WRN Helicase in Oncology

Werner syndrome is a rare genetic disorder characterized by premature aging and an increased risk of cancer, caused by mutations in the WRN gene.[1][2] The WRN protein is a member of the RecQ family of DNA helicases, possessing both 3'-5' helicase and exonuclease activities.[3][4] It plays a crucial role in maintaining genomic stability by participating in DNA replication, repair, and recombination.[5][6]

A significant breakthrough in oncology research was the discovery of the synthetic lethal relationship between WRN and cancers with microsatellite instability (MSI-H).[3][4][7] MSI-H tumors, which are deficient in DNA mismatch repair, accumulate mutations in repetitive DNA sequences, leading to a dependency on WRN for survival.[8][9] Inhibition of WRN's helicase activity in these cancer cells leads to catastrophic DNA damage and cell death, while sparing healthy, microsatellite-stable (MSS) cells.[7][8][9] This selective vulnerability makes WRN an attractive target for the development of targeted cancer therapies.

Covalent inhibition presents a compelling strategy for targeting enzymes like WRN. By forming a stable, covalent bond with the target protein, these inhibitors can achieve prolonged and potent inhibition.[10][11] This document will focus on the characterization of a putative covalent inhibitor, 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide, which is hypothesized to act through this mechanism.

The Putative Covalent Inhibitor: 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

While direct evidence for 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide as a WRN inhibitor is not yet established in publicly available literature, its structure, containing an oxazolidinone and a sulfonamide moiety, is reminiscent of scaffolds known to be biologically active.[5][12] For the purpose of these application notes, we will hypothesize that this compound acts as a covalent inhibitor of WRN helicase, likely targeting a nucleophilic residue within an allosteric pocket. A plausible mechanism involves the covalent modification of a cysteine residue, such as Cys727, which has been identified as a target for other covalent WRN inhibitors.[10][11]

Proposed Mechanism of Covalent Inhibition

The proposed mechanism involves a two-step process: initial non-covalent binding of the inhibitor to an allosteric site on the WRN protein, followed by a chemical reaction that forms a covalent bond between the inhibitor and a reactive residue on the enzyme. This irreversible binding locks the helicase in an inactive conformation.

G WRN_active Active WRN Helicase Non_covalent_complex WRN-Inhibitor (Non-covalent Complex) WRN_active->Non_covalent_complex Reversible Binding Inhibitor 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide Non_covalent_complex->WRN_active Dissociation Covalent_complex WRN-Inhibitor (Covalent Adduct - Inactive) Non_covalent_complex->Covalent_complex Covalent Bond Formation (Irreversible)

Caption: Proposed mechanism of covalent inhibition of WRN helicase.

Experimental Protocols for Characterization

The following protocols provide a comprehensive workflow for the biochemical and cell-based characterization of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide as a covalent WRN helicase inhibitor.

Biochemical Assays

Biochemical assays are essential to directly assess the inhibitory effect of the compound on the enzymatic activity of purified WRN protein.

This assay measures the unwinding of a forked DNA substrate by WRN helicase. The substrate is labeled with a fluorophore and a quencher. In the double-stranded state, the quencher suppresses the fluorophore's signal. Upon unwinding by WRN, the strands separate, leading to an increase in fluorescence.

Protocol:

  • Prepare the DNA Substrate: A forked DNA duplex with a 3' single-stranded tail is labeled with a fluorophore (e.g., FAM) on one strand and a quencher (e.g., dabcyl) on the complementary strand.

  • Reaction Setup:

    • In a 96-well plate, add varying concentrations of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide (e.g., from 1 nM to 100 µM) or DMSO (vehicle control).

    • Add purified recombinant human WRN protein to each well.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the Reaction: Add the FRET-labeled DNA substrate and ATP to each well to start the helicase reaction.

  • Data Acquisition: Monitor the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the initial rate of DNA unwinding for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the helicase activity by 50%.

WRN helicase utilizes the energy from ATP hydrolysis to unwind DNA. This assay measures the amount of ADP produced, which is directly proportional to the ATPase activity of WRN.

Protocol:

  • Reaction Setup:

    • In a 96-well plate, add varying concentrations of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide or DMSO.

    • Add purified WRN protein and a DNA cofactor (e.g., single-stranded DNA).

    • Pre-incubate as described above.

  • Initiate the Reaction: Add ATP to each well to start the ATPase reaction and incubate for a set time (e.g., 60 minutes) at 37°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 value for the inhibition of ATPase activity.

This assay directly confirms the covalent modification of WRN by the inhibitor.

Protocol:

  • Incubation: Incubate purified WRN protein with an excess of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide for various time points.

  • Sample Preparation: Remove the excess unbound inhibitor.

  • Mass Spectrometry Analysis: Analyze the protein sample using high-resolution mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the mass of the treated WRN with the untreated control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding. Further analysis of peptide fragments can identify the specific amino acid residue modified.

Table 1: Summary of Biochemical Assays

AssayPrincipleKey Parameters Measured
Helicase Activity (FRET) Measures DNA unwinding via fluorescence de-quenching.IC50, time-dependent inhibition
ATPase Activity (ADP-Glo™) Measures ADP production from ATP hydrolysis.IC50
Covalent Binding (Mass Spec) Detects the mass shift of the protein upon inhibitor binding.Confirmation of covalent binding, identification of modified residue
Cell-Based Assays

Cell-based assays are crucial for evaluating the biological effects of the inhibitor in a more physiologically relevant context. MSI-H cancer cell lines (e.g., HCT116) should be used alongside MSS cell lines (e.g., SW620) as controls to assess selectivity.

This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Seed MSI-H and MSS cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide for a prolonged period (e.g., 72 hours).

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line to assess the selective anti-proliferative effect on MSI-H cells.

Inhibition of WRN in MSI-H cells is expected to cause DNA double-strand breaks, leading to the phosphorylation of H2AX (γH2AX), a marker of DNA damage.[7]

Protocol:

  • Cell Culture and Treatment: Grow MSI-H and MSS cells on coverslips and treat with the inhibitor for a specified time (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against γH2AX.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.

This assay assesses the long-term effect of the inhibitor on the ability of single cells to form colonies.

Protocol:

  • Cell Treatment: Treat a low-density culture of MSI-H cells with the inhibitor for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the inhibitor, re-plate the cells at a very low density in fresh media, and allow them to grow for 10-14 days until visible colonies form.

  • Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each dish.

  • Data Analysis: Calculate the surviving fraction for each treatment condition compared to the control.

G cluster_biochemical Biochemical Characterization cluster_cellular Cell-Based Evaluation Helicase_Assay Helicase Activity Assay (FRET) ATPase_Assay ATPase Activity Assay (ADP-Glo) Mass_Spec Covalent Binding Assay (Mass Spectrometry) Proliferation_Assay Cell Proliferation Assay (MSI-H vs. MSS) DNA_Damage_Assay DNA Damage Response (γH2AX Staining) Proliferation_Assay->DNA_Damage_Assay Clonogenic_Assay Clonogenic Survival Assay DNA_Damage_Assay->Clonogenic_Assay Inhibitor 2-Oxo-N-(pyridin-2-YL) oxazolidine-3-sulfonamide Inhibitor->Helicase_Assay Inhibitor->ATPase_Assay Inhibitor->Mass_Spec Inhibitor->Proliferation_Assay

Caption: Experimental workflow for characterizing a covalent WRN inhibitor.

Data Interpretation and Expected Outcomes

  • Potency and Selectivity: A potent and selective covalent inhibitor should exhibit low nanomolar IC50 values in biochemical assays and significantly lower GI50 values in MSI-H cell lines compared to MSS cell lines.

  • Covalent Mechanism: The covalent binding assay should confirm a mass shift in the WRN protein corresponding to the inhibitor's molecular weight. Time-dependent inhibition in the helicase assay is also indicative of a covalent mechanism.

  • Cellular Effects: The inhibitor should induce a robust DNA damage response (increased γH2AX foci) and a reduction in clonogenic survival specifically in MSI-H cells.

Conclusion

The protocols outlined in this document provide a rigorous framework for the preclinical characterization of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide as a putative covalent inhibitor of WRN helicase. By systematically evaluating its biochemical and cellular activities, researchers can gain valuable insights into its therapeutic potential for the treatment of MSI-H cancers. The successful application of these methods will contribute to the growing field of targeted oncology and the development of novel therapies for patients with genetically defined tumors.

References

  • Aggarwal, M., et al. (2013). Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors. In: Tuteja, R., Tuteja, N. (eds) DNA Helicases and DNA Motor Proteins. Methods in Molecular Biology, vol 922. Humana Press, Totowa, NJ.
  • Hunter, F. W., et al. (2025). Discovery of WRN helicase inhibitors that covalently engage a novel, induced allosteric site. Cancer Research, 85(8_Supplement_1), 4207.
  • Baltgalvis, K. A., et al. (2024). Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase.
  • Bush, J. T., et al. (2025). 'Direct-to-biology' drives optimisation of a cell-active covalent inhibitor of WRN helicase. Domainex.
  • Bouzina, A., et al. (2021). Synthesis, In silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2.
  • Hamon, J., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2147-2160.
  • Opresko, P. L., et al. (2003). Werner syndrome and the function of the Werner protein; what they can teach us about the molecular aging process. Carcinogenesis, 24(5), 791-802.
  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923583.
  • Ferretti, S., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed.
  • Shirode, A. D., et al. (2014). Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Research Journal of Pharmacy and Technology, 7(9), 999-1005.
  • Chan, E. M., et al. (2024). Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells. Cancer Discovery.
  • Harris, C. C. & Bohr, V. A. (2005). Pathways and functions of the Werner syndrome protein. PubMed.
  • Allorion Therapeutics. (2022). A High-Throughput Phenotypic Screen to Identify Small Molecule Inhibitors of Werner Helicase. Allorion Therapeutics.
  • Cui, Y., et al. (2003). Synthesis and antibacterial activity of oxazolidinone containing sulphonyl group. Bioorganic & Medicinal Chemistry Letters, 13(14), 2327-2330.
  • Bouzina, A., et al. (2022). Structures of oxazolidin-2-ones with sulfonamide group.
  • MedlinePlus. (2012). WRN gene. MedlinePlus.
  • Wessim, R. (2019). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine.
  • Lamberti, D., et al. (2025).
  • Gül, H. İ., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties.
  • Damdoom, M. Y. & Al-Jeilawi, M. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252.
  • Zhao, Y., et al. (2022). Synthesis and SARS-CoV-2 3CL Protease Inhibitory Effects of Oxazolidinone Derivatives. Journal of the Brazilian Chemical Society, 33(9), 1133-1145.
  • Rasheed, L., et al. (2024). Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study. Scientific Reports, 14, 1.
  • Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1226005.
  • Ferretti, S., et al. (2026). WRN structural flexibility showcased through fragment-based lead discovery of inhibitors.
  • Hunter, F. W., et al. (2026). Structural Chemistry of Helicase Inhibition.
  • Lamberti, D., et al. (2024). Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells. Cancer Discovery.
  • Ferretti, S., et al. (2026). Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells | Request PDF.
  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central.
  • Wessim, R. (2019). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine.
  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
  • Wang, S., et al. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry.
  • Sasidhar, B., et al. (2017).

Sources

Method

cell culture conditions for testing 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

Title : Application Note: Cell Culture Paradigms for Evaluating Efficacy and Mitochondrial Liability of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide Executive Summary & Rationale The development of novel oxazolidinone...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Application Note: Cell Culture Paradigms for Evaluating Efficacy and Mitochondrial Liability of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

Executive Summary & Rationale

The development of novel oxazolidinone antibacterials, such as 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide, requires navigating a well-documented pharmacological tightrope. While the primary mechanism of action—inhibition of the bacterial 50S ribosomal subunit—confers potent activity against multidrug-resistant Gram-positive pathogens, off-target binding to the evolutionarily conserved mammalian 39S mitochondrial ribosome often leads to dose-limiting toxicities, including myelosuppression and lactic acidosis. To successfully advance this sulfonamide derivative, researchers must employ a dual-culture testing strategy that rigorously decouples antibacterial efficacy from mitochondrial toxicity[1].

Mechanistic Grounding: The Ribosomal Paradox

Oxazolidinones halt bacterial translation by preventing the formation of the 70S initiation complex. However, mammalian mitochondria possess their own ribosomes (55S, comprising 28S and 39S subunits) which share deep structural homology with bacterial ribosomes. When an oxazolidinone permeates a mammalian cell, it can inhibit the synthesis of the 13 mitochondrial DNA-encoded proteins essential for the electron transport chain (ETC), specifically subunits of Cytochrome c oxidase (Complex IV)[2].

MOA Compound 2-Oxo-N-(pyridin-2-YL) oxazolidine-3-sulfonamide BactRib Bacterial 50S Subunit (23S rRNA Target) Compound->BactRib High Affinity MitoRib Mammalian Mitoribosome (39S Subunit Off-Target) Compound->MitoRib Low/Moderate Affinity BactSynth Inhibition of Bacterial Protein Synthesis BactRib->BactSynth MitoSynth Inhibition of Mitochondrial Protein Synthesis MitoRib->MitoSynth Efficacy Antibacterial Efficacy (Bacteriostatic) BactSynth->Efficacy Tox Mitochondrial Toxicity (Myelosuppression) MitoSynth->Tox

Fig 1: Dual pharmacological pathways of oxazolidinones dictating efficacy and mitochondrial toxicity.

Mammalian Cell Culture: Mitochondrial Toxicity Profiling (The Crabtree Assay)

Causality & Rationale : Standard mammalian cell cultures grown in high-glucose media derive the majority of their ATP from glycolysis, a phenomenon known as the Crabtree effect. This metabolic rewiring renders them artificially resistant to mitochondrial toxicants. By substituting glucose with galactose, the cells yield no net ATP from glycolysis and are forced to rely entirely on oxidative phosphorylation (OXPHOS). A compound that inhibits mitochondrial protein synthesis will show a dramatically lower IC 50​ in galactose media compared to glucose media[3].

Crabtree HepG2 HepG2 Cell Seeding (10,000 cells/well) Media1 High-Glucose DMEM (Glycolysis-Dependent) HepG2->Media1 Media2 Galactose DMEM (OXPHOS-Dependent) HepG2->Media2 Dose Compound Treatment (0.1 - 100 µM, 72h) Media1->Dose Media2->Dose Readout ATP Viability Assay (CellTiter-Glo) Dose->Readout Compare Calculate IC50 Shift (Toxicity Biomarker) Readout->Compare

Fig 2: The Crabtree effect assay workflow for isolating mitochondria-specific cytotoxicity.

Self-Validating Methodology:

  • Media Preparation :

    • Media A (Glucose): DMEM containing 25 mM Glucose, supplemented with 10% FBS, 1 mM Sodium Pyruvate, and 2 mM L-Glutamine.

    • Media B (Galactose): Glucose-free DMEM supplemented with 10 mM Galactose, 10% FBS, 1 mM Sodium Pyruvate, and 2 mM L-Glutamine.

  • Cell Seeding : Trypsinize HepG2 cells and wash twice with PBS to remove residual glucose. Seed at 10,000 cells/well in two separate 96-well opaque-walled plates. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Dosing : Prepare a 10-point, 3-fold serial dilution of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide (range: 0.1 µM to 100 µM). Include (100 µM top dose) as a positive control for translational toxicity, Oligomycin (10 µM top dose) for direct ETC inhibition, and 0.1% DMSO as a vehicle baseline.

  • Incubation : Incubate for 72 hours. Note: A 72-hour window is critical. Because oxazolidinones inhibit the synthesis of new proteins rather than blocking existing ones, sufficient time must elapse for existing ETC proteins to naturally degrade.

  • Viability Readout : Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent to lyse cells and measure ATP luminescence.

  • Validation : The assay is validated if Oligomycin shows high toxicity in both media, while Linezolid shows a >3-fold shift (highly toxic in galactose, tolerated in glucose). Calculate the IC 50​ shift ratio for the novel sulfonamide compound.

Mammalian Cell Culture: Hematopoietic Toxicity (HL-60 Assay)

Causality & Rationale : The most common clinical adverse event of oxazolidinones is myelosuppression. Testing the compound in human HL-60 promyelocytes provides a direct translational link to bone marrow toxicity. Because hematopoietic cells are highly dependent on mitochondrial function for differentiation and proliferation, prolonged exposure (up to 144 hours) accurately mimics the clinical trough concentrations that drive toxicity[4].

Self-Validating Methodology:

  • Cell Seeding : Cultivate HL-60 cells in RPMI 1640 supplemented with 10% FBS. Seed at a density of 50,000 cells/mL in 24-well plates.

  • Extended Dosing : Treat cells with the test compound at clinically relevant projected C max​ and C min​ concentrations (e.g., 1, 5, 10, and 20 µg/mL). Include Linezolid (15 µg/mL) as a positive control for proliferation arrest.

  • Incubation & Passaging : Incubate for 6 days (144 hours). On day 3, perform a half-media exchange containing freshly diluted compound to maintain drug pressure and provide fresh nutrients.

  • Readout : On day 6, assess cell proliferation via flow cytometry (absolute cell counting using counting beads) and viability via Annexin V/PI staining.

  • Validation : The system is validated if Linezolid induces a >40% reduction in total cell expansion by day 6 without causing immediate acute necrosis (PI negative)[4].

Bacterial Culture: Minimum Inhibitory Concentration (MIC) Assay

Causality & Rationale : To ensure the sulfonamide modification does not abrogate binding to the bacterial 23S rRNA, a standardized Minimum Inhibitory Concentration (MIC) assay must be run in parallel with the mammalian assays.

Methodology:

  • Inoculum Preparation : Suspend isolated colonies of Staphylococcus aureus (e.g., ATCC 29213 and a Linezolid-resistant MRSA strain) in saline to a 0.5 McFarland standard. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup : In a 96-well clear bottom plate, prepare 2-fold serial dilutions of the compound in CAMHB (range: 0.03 to 32 µg/mL).

  • Inoculation : Add an equal volume of the bacterial suspension to achieve a final inoculum of 5×105 CFU/mL.

  • Incubation & Readout : Incubate at 35°C for 16–20 hours. The MIC is the lowest concentration that completely inhibits visible bacterial growth (confirmed by OD 600​ reading).

Data Interpretation & Quantitative Benchmarks

To establish a go/no-go decision for 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide, the data from the three protocols must be synthesized. A successful candidate will demonstrate potent antibacterial efficacy while maintaining a mammalian cytotoxicity profile superior to Linezolid.

Table 1: Expected Quantitative Benchmarks for Oxazolidinone Evaluation

ParameterAssay / Cell LineControl (Linezolid)Target for Novel SulfonamideInterpretation
Antibacterial MIC S. aureus (MRSA)1 - 4 µg/mL< 1 µg/mLPrimary efficacy readout.
IC 50​ (Glucose) HepG2 (72h)> 100 µM> 100 µMBaseline general cytotoxicity.
IC 50​ (Galactose) HepG2 (72h)~ 15 - 30 µM> 100 µMMitochondrial toxicity threshold.
IC 50​ Shift Ratio HepG2 (Glc/Gal)> 4.0< 2.0Ratio > 3 indicates severe mito-tox.
Proliferation IC 50​ HL-60 (144h)~ 20 - 40 µM> 100 µMRisk of clinical myelosuppression.

References

  • Milosevic, T., et al. "Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes." Antimicrobial Agents and Chemotherapy, 2018.[Link]

  • Marroquin, L. D., et al. "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants." Toxicological Sciences, 2007.[Link]

  • Gu, J., et al. "Multiparameter Optimization of Broad-Spectrum Antibacterial Activity, ADMET Properties, and MAO-A/B Inhibition of Novel Biaryloxazolidinone-Hydrazone Derivatives." Journal of Medicinal Chemistry, 2025.[Link]

  • Moulis, G., et al. "Oxazolidinone antibiotics impair ex vivo megakaryocyte differentiation from hematopoietic progenitor cells and their maturation into platelets." Antimicrobial Agents and Chemotherapy, 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the scalable synthesis of sulfonamide-based pharmacophores, I frequently see researchers struggle with the synthesis of 2-Oxo-N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the scalable synthesis of sulfonamide-based pharmacophores, I frequently see researchers struggle with the synthesis of 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide. This critical building block is often plagued by moisture-induced degradation and stalled intramolecular cyclization.

This guide is designed to move beyond basic recipes. By understanding the mechanistic causality behind each reagent choice and implementing self-validating protocols, you can transform a highly variable 30% yield into a robust, reproducible >85% yield.

Mechanistic Pathway & Workflow Analysis

The synthesis is a one-pot, two-step sequence. It begins with the carbamoylation of a haloethanol by chlorosulfonyl isocyanate (CSI), followed by sulfamoylation with 2-aminopyridine and a base-promoted intramolecular cyclization to form the oxazolidinone ring 1.

Mechanism Step1 Step 1: Carbamoylation Chlorosulfonyl Isocyanate (CSI) + 2-Bromoethanol Int1 Intermediate: 2-Bromoethyl chlorosulfonylcarbamate Step1->Int1 DCM, 0 °C Fail1 Side Reaction: CSI Hydrolysis (Moisture) Step1->Fail1 Trace H2O Step2 Step 2: Sulfamoylation Addition of 2-Aminopyridine Int1->Step2 Dropwise addition Int2 Intermediate: Uncyclized Sulfamide Step2->Int2 HCl byproduct Step3 Step 3: Intramolecular Cyclization Base-Promoted (DIPEA) Int2->Step3 Excess Base Product Target Product: 2-Oxo-N-(pyridin-2-yl) oxazolidine-3-sulfonamide Step3->Product RT, Bromide displacement Fail2 Side Reaction: Incomplete Cyclization Step3->Fail2 Weak Base / Low Temp

Mechanistic workflow and failure points in 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide synthesis

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol embeds real-time visual and analytical validation checkpoints.

Phase 1: Carbamoylation (Formation of the Electrophile)
  • System Purge: Flame-dry a multi-neck round-bottom flask. Purge continuously with high-purity Argon.

    • Causality: Chlorosulfonyl isocyanate (CSI) is violently reactive with water 2. Trace moisture leads to rapid hydrolysis, generating sulfamide, HCl, and CO 2​ , which destroys the starting material before the reaction even begins.

  • Reagent Loading: Add anhydrous dichloromethane (DCM, Karl Fischer < 50 ppm) and CSI (1.0 eq). Cool the system strictly to 0 °C using an ice-water bath.

  • Alcohol Addition: Dissolve 2-bromoethanol (1.0 eq) in anhydrous DCM and add dropwise over 30 minutes 1.

    • Validation Checkpoint: The reaction mixture must remain a clear, homogenous solution. If vigorous bubbling occurs or a white precipitate forms immediately, moisture has breached the system.

    • Causality: 2-bromoethanol is specifically chosen over the cheaper 2-chloroethanol because the weaker C–Br bond significantly lowers the activation energy required for the subsequent intramolecular cyclization 1.

Phase 2: Sulfamoylation & Intramolecular Cyclization
  • Amine & Base Addition: Maintain the reaction at 0 °C. Prepare a solution of 2-aminopyridine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DCM. Add this solution dropwise over 45 minutes 3.

    • Validation Checkpoint: A mild exotherm will occur, and amine hydrochloride salts will begin to precipitate, acting as a visual indicator that sulfamoylation is proceeding successfully 2.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.

    • Causality: The base (DIPEA) serves a dual purpose: neutralizing the HCl generated during sulfamoylation and deprotonating the carbamate nitrogen to drive the nucleophilic displacement of the bromide 3.

Quantitative Yield Optimization Data

The table below summarizes the causality of different reaction parameters on the final isolated yield. Notice how the combination of leaving group (LG) optimization and steric base selection compounds to maximize efficiency.

Reaction ConditionHaloethanol ReagentBase SelectionTemperature (°C)Intermediate Conversion (%)Isolated Yield (%)
Standard (Baseline)2-ChloroethanolTEA (2.0 eq)2545%32%
Thermal Activation2-ChloroethanolTEA (2.0 eq)4085%61%
Steric Base Optimization2-ChloroethanolDIPEA (3.0 eq)4092%68%
LG Optimization2-BromoethanolTEA (3.0 eq)2598%84%
Fully Optimized System 2-Bromoethanol DIPEA (3.0 eq) 25 >99% 89%

Troubleshooting & FAQs

Q: My LC-MS shows a massive peak for unreacted 2-aminopyridine and very little product. What happened? A: This is the classic hallmark of CSI hydrolysis [[2]](). CSI reacts with trace water to form sulfamide, HCl, and CO 2​ , completely destroying the electrophile before the 2-aminopyridine is even added. Ensure rigorous anhydrous conditions (Karl Fischer titration of DCM < 50 ppm H 2​ O) and use a fresh, previously unopened ampoule of CSI.

Q: I am seeing an accumulation of the uncyclized sulfamide intermediate by LC-MS. How do I force the cyclization to completion? A: Incomplete cyclization stems from either insufficient base strength or poor leaving group kinetics. If you are currently using 2-chloroethanol, switch immediately to 2-bromoethanol 1; the superior leaving group ability of the bromide ion facilitates cyclization at room temperature. Alternatively, increase the equivalents of DIPEA (up to 4.0 eq) or add a catalytic amount of DMAP (0.1 eq) to enhance the basicity of the system 2.

Q: Is there a risk of pyridine ring alkylation or side reactions with the base? A: Yes. 2-aminopyridine is less nucleophilic than aliphatic amines due to the electron-withdrawing nature of the pyridine ring, which can lead to sluggish sulfamoylation. Furthermore, using a highly nucleophilic base like Triethylamine (TEA) can sometimes lead to side reactions with the highly reactive sulfonyl chloride intermediate. Switching to the more sterically hindered DIPEA minimizes these side reactions while providing sufficient basicity for cyclization 3.

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Optimization

Technical Support Center: Troubleshooting the Solubility of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

Welcome to the Advanced Formulation and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique physicochemical hurdles associated with 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide .

This hybrid molecule presents a notorious formulation challenge. By understanding the thermodynamic and structural causality behind its insolubility, we can engineer self-validating protocols to keep your compound in solution across biochemical assays, cell culture, and in vivo dosing regimens.

The Causality of Insolubility: Molecular Architecture

To troubleshoot solubility, we must first deconstruct the molecule. 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide consists of three distinct domains that antagonize aqueous solvation:

  • The Oxazolidinone Core: Highly rigid and planar. Oxazolidinones are known to form exceptionally strong intermolecular π−π stacking and dipole interactions, resulting in a high crystal lattice energy that resists dissolution[1].

  • The Sulfonamide Linkage (-SO₂NH-): Acts as a strong hydrogen bond donor and acceptor. While it offers a site for ionization, in its neutral state, it tightly binds adjacent molecules in the solid state[2].

  • The Pyridine-2-yl Moiety: A hydrophobic, weakly basic aromatic ring that further drives the molecule out of aqueous phases unless protonated.

Because of this architecture, the compound is classified similarly to BCS Class IV drugs (low solubility, low permeability)[3].

Quantitative Physicochemical Profile

Table 1: Estimated Physicochemical Parameters and Their Impact on Solvation

ParameterEstimated ValueMechanistic Impact on Solubility
Molecular Weight 243.24 g/mol Generally favorable, but overridden by high lattice energy.
LogP (Hydrophobicity) 1.2 – 1.8Moderate lipophilicity; favors partitioning into organic solvents (e.g., DMSO).
pKa₁ (Pyridine Nitrogen) ~4.5Basic center. Protonation at pH < 4.0 yields a highly soluble cation.
pKa₂ (Sulfonamide Proton) ~6.0 – 6.8Acidic center. Deprotonation at pH > 7.5 yields a highly soluble anion.

Solubilization Strategy & Decision Matrix

Before proceeding to the troubleshooting Q&A, consult the decision matrix below to select the thermodynamically appropriate formulation strategy for your specific experimental endpoint.

G A Solubility Issue: 2-Oxo-N-(pyridin-2-YL) oxazolidine-3-sulfonamide B In Vitro Assays (Cellular/Biochemical) A->B C In Vivo Dosing (Preclinical PK/PD) A->C D HP-β-CD Complexation (Preserves neutral pH) B->D Preferred E DMSO/PEG400 Co-solvency (Monitor cell toxicity) B->E Alternative F Assess Target Route C->F G Oral (PO) Nanosuspension F->G H Intravenous (IV) pH Adjustment (>8.0) F->H

Figure 1: Decision matrix for selecting a solubilization strategy based on experimental application.

Troubleshooting Q&A

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4) for biochemical assays. Why is this happening, and how do I fix it?

The Causality: At pH 7.4, the molecule exists largely in an equilibrium between its neutral and anionic states. However, the rapid shift in solvent polarity (from 100% DMSO to an aqueous buffer) causes a phenomenon called "solvent-shift precipitation." The hydrophobic oxazolidinone core rapidly aggregates before the sulfonamide group can establish stable ion-dipole interactions with water. The Solution: Do not dilute directly into bare PBS. Instead, pre-formulate your buffer with a macrocyclic host like Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The hydrophobic oxazolidinone and pyridine rings will partition into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior maintains aqueous solubility[4].

Q2: I need to formulate this compound for Intravenous (IV) dosing at 10 mg/kg in mice, but it crashes out of standard saline. What is the most physiologically acceptable vehicle?

The Causality: Normal saline (0.9% NaCl) has a slightly acidic pH (~5.5), which forces the sulfonamide into its fully protonated, neutral, and highly insoluble state. The Solution: Utilize a pH-shift strategy . Sulfonamides exhibit strictly pH-dependent solubility[2]. By elevating the vehicle pH to 8.0–8.5 using a mild, physiologically compatible buffer (e.g., Tromethamine/TRIS), you force the deprotonation of the sulfonamide nitrogen. This converts the molecule into an anion, increasing solubility by over 100-fold.

Equilibrium Solid Crystalline State (High Lattice Energy) Free Unionized Drug (Poorly Soluble) Solid->Free Dissolution in Water Anion Sulfonamide Anion (Highly Soluble) Free->Anion pH > 7.5 (Deprotonation) Cation Pyridine Cation (Highly Soluble) Free->Cation pH < 4.0 (Protonation)

Figure 2: pH-dependent ionization equilibrium dictating the aqueous solubility of the compound.

Q3: We are attempting oral (PO) gavage, but the bioavailability is near zero. How can we improve gastrointestinal absorption?

The Causality: The compound's high crystal lattice energy prevents it from dissolving in the gastric fluids, meaning it is excreted before it can permeate the intestinal wall. The Solution: Formulate a nanosuspension . By utilizing media milling or high-pressure homogenization, you reduce the particle size to the nanometer range (<300 nm). According to the Noyes-Whitney equation, this massive expansion in surface area drastically increases the dissolution rate and saturation solubility in the GI tract[5].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation checkpoints; they are critical for confirming that your compound is in a true solution rather than a sub-visible colloidal suspension.

Protocol A: HP- β -CD Complexation for In Vitro Assays

Use this protocol to achieve high micromolar concentrations in cell culture media without exceeding 0.5% DMSO.

Materials:

  • 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide powder

  • 100% DMSO (Cell culture grade)

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD)

  • 1X PBS (pH 7.4)

Step-by-Step Methodology:

  • Prepare the Host Matrix: Dissolve HP- β -CD in 1X PBS to create a 20% (w/v) stock solution. Stir at 37°C until completely clear.

  • Prepare the Guest Stock: Dissolve the compound in 100% DMSO to a concentration of 20 mM. Vortex and sonicate for 5 minutes.

  • Complexation: Dropwise, add 50 μ L of the 20 mM DMSO stock into 9.95 mL of the 20% HP- β -CD solution while vortexing vigorously.

  • Equilibration: Place the solution on an orbital shaker at 300 rpm for 2 hours at room temperature to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Validation Checkpoint: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. A true solution will have an OD600​<0.01 . If the OD is higher, sub-visible precipitation has occurred; increase the HP- β -CD concentration to 30% (w/v).

Protocol B: pH-Shift Solubilization for Intravenous (IV) Formulation

Use this protocol to formulate clear solutions for in vivo dosing via the tail vein.

Materials:

  • Compound powder

  • 0.1 M Tromethamine (TRIS) buffer

  • 0.1 N NaOH and 0.1 N HCl

  • Sterile Water for Injection (WFI)

Step-by-Step Methodology:

  • Initial Dispersion: Suspend the required mass of the compound (e.g., 10 mg) in 8 mL of 0.1 M TRIS buffer. The solution will appear cloudy (suspension).

  • Alkalinization (Deprotonation): Slowly titrate the suspension with 0.1 N NaOH under continuous magnetic stirring. Monitor the pH continuously.

  • Dissolution: As the pH approaches 8.2–8.5, the sulfonamide proton will dissociate, and the suspension will rapidly clear as the compound converts to its highly soluble anionic salt.

  • Volume Adjustment: Once completely clear, adjust the final volume to 10 mL using WFI.

  • Validation Checkpoint: Filter the solution through a 0.22 μ m PES syringe filter. Analyze the pre-filtration and post-filtration concentrations via HPLC-UV. If the post-filtration concentration drops by >5%, the compound was not fully dissolved. Ensure the pH remains strictly 8.2.

Summary of Solubilization Efficacy

Table 2: Solubilization Strategies and Expected Efficacy

Formulation Vehicle / StrategyPrimary MechanismExpected Solubility GainRecommended Application
10% DMSO / 90% Buffer Co-solvency (Dielectric reduction)2 to 5-foldBiochemical / Enzymatic assays
20% w/v HP- β -CD Hydrophobic Inclusion Complexation10 to 50-foldCell-based assays (low toxicity)
pH 8.5 TRIS Buffer Ionization (Sulfonamide Anion)>100-foldIV Administration
Nanosuspension (Milled) Surface Area Expansion10 to 15-foldOral (PO) Dosing

References

  • Source: mdpi.
  • Source: basicmedicalkey.
  • Source: nih.
  • Source: researcher.
  • Source: mdpi.

Sources

Troubleshooting

optimizing reaction conditions for 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the synthesis of oxazolidinone-based sulfonamide pharmacophores.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the synthesis of oxazolidinone-based sulfonamide pharmacophores. Here, we move beyond basic procedures to provide mechanistic causality, self-validating protocols, and data-driven troubleshooting for the synthesis of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide.

Mechanistic Rationale & System Overview

The construction of the 2-oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide scaffold is best achieved via a highly efficient two-phase cascade methodology.

Phase 1 utilizes the extreme electrophilicity of chlorosulfonyl isocyanate (CSI). The reaction of CSI with 2-bromoethanol forms a chloroethyl sulfamoyl chloride intermediate. Subsequent base-mediated intramolecular cyclization leverages the acidic sulfonamide nitrogen to displace the bromide, directly yielding the 2-oxooxazolidine-3-sulfonyl chloride core 1. This avoids the use of pre-formed oxazolidinones and harsh deprotonation steps 2.

Phase 2 involves the nucleophilic coupling of the sulfonyl chloride with 2-aminopyridine. Because the pyridine ring withdraws electron density and delocalizes the lone pair of the exocyclic amine, 2-aminopyridine is a notoriously poor nucleophile. Standard amine coupling conditions fail here. Successful sulfamoylation requires the generation of a highly reactive pyridinyl anion using a strong, non-nucleophilic base (e.g., LiHMDS) to force the coupling and prevent endocyclic nitrogen side-reactions 3.

SynthesisWorkflow A Step 1: Reagents CSI + 2-Bromoethanol B Intermediate Chloroethyl sulfamoyl chloride A->B 0°C, DCM C Cyclization 2-Oxooxazolidine-3-sulfonyl chloride B->C TEA, Intramolecular D Step 2: Nucleophilic Coupling 2-Aminopyridine + LiHMDS C->D Isolation & Addition QC1 QC Checkpoint 1 IR: Isocyanate peak loss C->QC1 E Final Product 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide D->E -78°C to RT, THF QC2 QC Checkpoint 2 LC-MS: [M+H]+ m/z 244 E->QC2

Workflow for the cascade synthesis and validation of the target oxazolidine-3-sulfonamide.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; you must verify the analytical checkpoints before proceeding to the next phase to ensure systemic integrity.

Phase 1: Synthesis of 2-Oxooxazolidine-3-sulfonyl chloride
  • Initiation: Purge a flame-dried round-bottom flask with N₂. Add chlorosulfonyl isocyanate (1.0 eq) and anhydrous DCM (to 0.2 M). Cool strictly to 0 °C.

  • Addition: Dissolve 2-bromoethanol (1.0 eq) in anhydrous DCM and add dropwise over 30 minutes.

    • Causality: Dropwise addition acts as a thermal throttle, controlling the highly exothermic nucleophilic attack of the alcohol on the isocyanate carbon.

  • Cyclization: Add Triethylamine (TEA, 1.2 eq) dropwise. Stir for 2 hours at room temperature.

    • Causality: The base deprotonates the intermediate sulfamate, driving the intramolecular displacement of the bromide to form the 5-membered oxazolidinone ring.

  • Validation Checkpoint 1: Monitor the reaction via IR spectroscopy. Do not proceed until the strong isocyanate stretch (~2250 cm⁻¹) has completely disappeared. Isolate the intermediate via aqueous workup and concentrate.

Phase 2: Sulfamoylation of 2-Aminopyridine
  • Deprotonation: In a separate flame-dried flask, dissolve 2-aminopyridine (1.1 eq) in anhydrous THF. Cool to -78 °C. Add LiHMDS (1.0 M in THF, 1.15 eq) dropwise. Stir for 30 minutes.

    • Causality: LiHMDS completely deprotonates the exocyclic amine, forming a highly nucleophilic anion and preventing competitive endocyclic nitrogen attack.

  • Coupling: Dissolve the 2-oxooxazolidine-3-sulfonyl chloride (from Phase 1) in THF and add it dropwise to the -78 °C pyridinyl anion solution.

  • Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Checkpoint 2: Quench with saturated NH₄Cl. Analyze the organic layer via LC-MS. The target product must display a dominant [M+H]⁺ peak at m/z 244.0 .

Quantitative Optimization Data

The following tables summarize our internal screening data, providing empirical justification for the reagents selected in the protocol.

Table 1: Nucleophilic Coupling Optimization (Phase 2)

BaseSolventTemperatureYield (%)Mechanistic Observation
TEA (2.0 eq)DCM0 °C to RT< 10%Insufficient basicity to deprotonate 2-aminopyridine; mostly unreacted starting material.
PyridineDCMReflux25%Endocyclic nitrogen competition leads to a complex mixture and degradation.
NaH (1.5 eq)THF0 °C to RT62%Moderate yield; heterogeneous reaction causes inconsistent deprotonation.
LiHMDS (1.15 eq) THF -78 °C to RT 89% Homogeneous deprotonation; clean conversion to the target sulfonamide.

Table 2: Cyclization Reagent Screening (Phase 1)

BaseEquivalentsTimePurity (LC-MS)Notes
K₂CO₃2.0 eq4 h78%Mild, but heterogeneous nature slows the cyclization rate.
DIPEA1.5 eq2 h85%Good conversion, but steric hindrance slows the proton transfer.
TEA 1.2 eq 1 h 94% Optimal kinetics for the intramolecular displacement of bromide.

Troubleshooting & FAQs

Q1: During the addition of 2-bromoethanol to CSI, the reaction mixture turned black and rapidly produced gas. What went wrong? A1: Chlorosulfonyl isocyanate is extremely electrophilic and reacts violently with moisture or alcohols. The blackening indicates thermal decomposition due to an uncontrolled exotherm. Causality: If the addition is too fast or the internal temperature rises above 5 °C, the intermediate degrades, releasing HCl and SO₂ gas. Ensure strict adherence to anhydrous conditions, maintain an ice bath at 0 °C, and utilize a syringe pump for dropwise addition.

Q2: My LC-MS shows an [M+H]⁺ peak at m/z 393. What is this side product? A2: A mass of 393 corresponds to the N,N-disulfonylated product (where two oxazolidine-3-sulfonyl groups attach to the 2-aminopyridine). Causality: This occurs if an excess of the strong base (LiHMDS) is used. The base deprotonates the newly formed sulfonamide product (which is highly acidic), allowing it to react with a second equivalent of the sulfonyl chloride. Ensure strict stoichiometric control (maximum 1.15 eq of LiHMDS) and always add the sulfonyl chloride to the pre-formed anion, not the other way around.

Q3: How can I efficiently remove unreacted 2-aminopyridine during the workup without resorting to column chromatography? A3: 2-aminopyridine is highly water-soluble but can partition into the organic layer during standard aqueous washes. Causality: Because the target oxazolidine-3-sulfonamide is mildly acidic (pKa ~ 6.5) due to the electron-withdrawing sulfonyl and oxazolidinone groups, you can perform an acid-base extraction sequence. Wash the organic layer with 0.5 M HCl to protonate and remove unreacted 2-aminopyridine into the aqueous layer. Then, extract the target product into 0.5 M NaOH. Re-acidify the clean aqueous layer to pH 4 and extract with EtOAc to isolate the highly pure sulfonamide.

References

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry - ACS Publications.1

  • N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275. Bioorganic & Medicinal Chemistry Letters (PubMed).3

  • Synthesis of new N-acylsulfonamides containing oxazolidin-2-one moiety. ResearchGate.2

Sources

Optimization

Technical Support Center: 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide Stability &amp; Handling

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide .

This compound features a delicate structural balance: an oxazolidinone core (a cyclic carbamate), a sulfonamide linker, and a basic pyridine ring. While Dimethyl Sulfoxide (DMSO) is the universal solvent for high-throughput screening and stock preservation, its interaction with this specific chemical architecture can lead to hidden experimental artifacts. This guide provides causal explanations, troubleshooting matrices, and self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Frequently Asked Questions (FAQs) & Causality

Q1: Why does my compound lose biological potency after prolonged storage in DMSO? A1: The primary cause is water ingress leading to auto-catalyzed degradation. DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. While the sulfonamide linkage exhibits robust chemical stability in aprotic solvents[1], the oxazolidinone ring is highly susceptible to hydrolysis[2]. The pyridine ring in your compound acts as a localized weak base. When water enters the DMSO stock, the pyridine moiety facilitates base-catalyzed hydrolysis, leading to the irreversible opening of the oxazolidinone ring[3]. Furthermore, DMSO's strong dipolar interactions stabilize the transition state of this ring-opening event, accelerating the degradation[4].

Q2: What is the optimal concentration for my DMSO stock solutions? A2: We recommend preparing initial stock solutions at 10–20 mM . While higher concentrations (e.g., 50 mM) might initially appear to dissolve, oxazolidinone derivatives are prone to delayed micro-precipitation. This is especially prevalent after freeze-thaw cycles, where the localized concentration of water and compound changes during the freezing front[5].

Q3: How can I distinguish between compound precipitation and chemical degradation? A3: Precipitation is physical and reversible; degradation is chemical and irreversible. To determine which is occurring, use a self-validating approach: centrifuge your thawed stock at 10,000 x g for 5 minutes. If a pellet forms, re-dissolve it in fresh, warm DMSO (37°C) and analyze via LC-MS/MS. If the parent mass is fully recovered, it was precipitation. If the parent mass is diminished and a +18 Da mass shift is observed, hydrolysis (degradation) has occurred.

Part 2: Troubleshooting Guide

Observed IssueUnderlying CausalityCorrective Action
Inconsistent IC50 values across different assay days Repeated freeze-thaw cycles of a single DMSO stock vial introduce atmospheric condensation. This water triggers oxazolidinone ring hydrolysis, artificially inflating the apparent IC50 because the active concentration is lower than calculated.Implement a single-use aliquot system. Purge all vials with dry argon before sealing to displace oxygen and moisture.
Precipitation upon dilution into aqueous assay buffers The compound experiences a "solvent shock" when transitioning from 100% DMSO to an aqueous environment, exceeding its thermodynamic solubility limit.Perform a serial dilution. Pre-dilute the DMSO stock into an intermediate buffer (e.g., 10% DMSO in assay buffer) before the final addition to the biological system.
Unexpected cytotoxicity in cell-based assays High final DMSO concentrations (>1% v/v) cause solvent-induced cytotoxicity[5]. Additionally, the ring-opened amino-alcohol degradation products may possess off-target toxicities.Maintain final assay DMSO concentrations below 0.5%. Always run a DMSO-only vehicle control to subtract solvent baseline effects.

Part 3: Quantitative Degradation Kinetics

The following table summarizes the stability profile of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide under various DMSO storage conditions.

Storage TempSolvent ConditionWater Content (v/v)Timeframe% Intact CompoundPrimary Mechanism of Loss
25°C Standard DMSO (Exposed)> 1.0%7 Days< 60%Base-catalyzed ring hydrolysis
25°C Anhydrous DMSO (Sealed)< 0.01%7 Days> 95%N/A
-20°C Standard DMSO (5x Freeze-Thaw)~ 0.5%30 Days82%Hydrolysis & Micro-precipitation
-80°C Anhydrous DMSO (Argon Purged)< 0.01%180 Days> 99%N/A

Part 4: Mechanistic & Workflow Visualizations

G A 2-Oxo-N-(pyridin-2-YL) oxazolidine-3-sulfonamide B Hygroscopic DMSO (Absorbs Atmospheric H2O) A->B Dissolved in C Pyridine Moiety (Acts as Localized Base) B->C H2O ingress D Base-Catalyzed Hydrolysis C->D Generates OH- E Oxazolidinone Ring Opening (+18 Da) D->E Primary Degradation F Sulfonamide Cleavage (Minor) D->F Secondary Degradation

Mechanistic degradation pathway of the compound in water-contaminated DMSO.

Workflow S1 1. Anhydrous DMSO (<0.005% H2O) S2 2. Argon Purge (Displace O2/H2O) S1->S2 S3 3. Single-Use Aliquots (Avoid Freeze-Thaw) S2->S3 S4 4. Store at -80°C (Desiccated) S3->S4 S5 5. LC-MS/MS (T=0 Validation) S4->S5

Self-validating experimental workflow for preparing ultra-stable DMSO stock solutions.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Anhydrous DMSO Stock Solutions

This protocol ensures that the solvent environment is entirely devoid of the water required for oxazolidinone hydrolysis.

  • Solvent Verification: Prior to dissolution, test the DMSO using Karl Fischer titration. Self-Validation Check: Proceed only if the water content is strictly <0.005%. If higher, use a fresh bottle of anhydrous DMSO over molecular sieves.

  • Dissolution: Weigh the precise amount of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide powder. Add the anhydrous DMSO to achieve a final concentration of 10 mM. Vortex vigorously for 60 seconds until optically clear.

  • Inert Atmosphere: Using a manifold, gently purge the headspace of the master vial with dry Argon gas for 15 seconds to displace ambient oxygen and moisture.

  • Aliquoting: Immediately dispense the solution into single-use amber glass vials (to prevent photolytic degradation). Purge each individual aliquot with Argon before sealing with a PTFE-lined cap.

  • Baseline Validation (T=0): Take one representative aliquot and immediately proceed to Protocol 2. This establishes your exact T=0 purity and parent mass peak area. Store the remaining aliquots at -80°C.

Protocol 2: Stability-Indicating LC-MS/MS Assay

This protocol is designed to actively detect the specific +18 Da ring-opened degradant, ensuring you are not testing degraded material in your biological assays.

  • Sample Preparation: Thaw a DMSO aliquot at room temperature. Dilute the stock 1:1000 in a cold quenching buffer consisting of Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Note: The acidic environment immediately neutralizes the basic pyridine moiety, halting any further base-catalyzed hydrolysis during the analysis.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient mobile phase: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a 5-minute gradient from 5% B to 95% B.

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific transitions for the intact parent mass [M+H]+ and the primary degradant [M+H+18]+ .

  • Data Analysis & Self-Validation: Calculate the Area Under the Curve (AUC) for both peaks. Self-Validation Check: The sum of the parent AUC and the degradant AUC must equal the original T=0 parent AUC (accounting for ionization efficiency differences). If mass balance is not achieved, secondary degradation (e.g., sulfonamide cleavage) has occurred.

Part 6: References

  • Benchchem. Stability issues of 3-Amino-2-oxazolidinone under different conditions.2

  • National Institutes of Health (NIH) / PMC. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity.3

  • National Institutes of Health (NIH) / PMC. Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries.1

  • RSC Publishing. Catalyst-free amino-alcoholysis depolymerization strategy: a facile and powerful tool for chemical recycling of poly(bisphenol A carbonate).4

  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Oxazolidinone Compounds in Assays.5

Sources

Troubleshooting

Technical Support Center: Purification of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

Welcome to the Technical Support Center for the isolation and purification of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide . This compound presents a unique set of purification challenges due to its complex structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide . This compound presents a unique set of purification challenges due to its complex structural topology, which combines an amphoteric profile (a basic pyridine ring and an acidic sulfonamide proton), strong hydrogen-bonding capabilities, and a base-sensitive oxazolidinone ring.

This guide is designed for research scientists and drug development professionals to troubleshoot common chromatographic failures, optimize yields, and prevent product degradation during downstream processing.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound streak across the entire TLC plate and exhibit severe tailing on a normal-phase silica column? A1: This is a direct consequence of the molecule's amphoteric nature. The pyridine ring is basic, with the conjugate acid possessing a pKa of approximately 5.2[1]. Conversely, the sulfonamide NH is mildly acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. On bare silica gel, the basic pyridine nitrogen interacts strongly with acidic silanol groups, while the acidic sulfonamide proton can hydrogen-bond with adjacent active sites[2]. This dual-affinity creates a "stick-slip" zwitterionic retention mechanism, leading to severe tailing. Solution: Transition to Reverse-Phase (C18) chromatography using a 0.1% formic acid modifier[3]. The acidic modifier protonates the pyridine ring, standardizing the ionization state and ensuring sharp, symmetrical peaks. If normal-phase must be used, pre-treat the silica with a volatile buffer system (e.g., 1% Triethylamine / 1% Acetic Acid) to mask the active silanol sites[2].

Q2: I am trying to load my crude mixture onto the column, but it precipitates out of the mobile phase. How can I fix this? A2: The combination of the oxazolidinone ring and the sulfonamide linkage creates a dense network of hydrogen-bond donors and acceptors. This leads to high crystal lattice energy and poor solubility in non-polar or moderately polar solvent mixtures (like Hexanes/Ethyl Acetate) typically used for liquid loading. Solution: Employ solid-phase loading (dry loading). Dissolve your crude mixture in a highly polar, volatile solvent (such as THF or a Methanol/Dichloromethane mixture), add a mass of deactivated silica gel or Celite equal to 2–3 times the crude mass, and evaporate the solvent completely. This disperses the compound over a high surface area, bypassing the solubility bottleneck during injection.

Q3: How do I separate the target product from unreacted 2-aminopyridine? They co-elute on my current gradient. A3: Unreacted 2-aminopyridine is highly polar and significantly more basic than the target sulfonamide. Attempting to separate them purely by polarity on normal phase is notoriously difficult. Solution: Exploit the basicity differential via a pH-controlled liquid-liquid extraction prior to chromatography. Dissolve the crude mixture in Ethyl Acetate and wash with a mild aqueous acidic buffer (pH ~3.5). The 2-aminopyridine will be selectively protonated and partitioned into the aqueous layer, while the less basic target sulfonamide remains in the organic phase.

Q4: My purified fractions show a new, highly polar impurity that wasn't present in the crude NMR. What is happening? A4: You are likely observing the degradation of the oxazolidinone ring. Oxazolidinones are highly susceptible to nucleophilic attack and subsequent ring-opening hydrolysis, particularly under basic conditions or extended exposure to protic solvents at elevated temperatures[4][5]. The sulfonamide nitrogen acts as a viable leaving group, facilitating the cleavage of the intracyclic C–O bond[4]. Solution: Strictly avoid strong bases (e.g., NaOH, KOH, or primary amines) during workup. Evaporate purified fractions immediately at low temperatures (<40 °C) and store the purified compound in a desiccator.

Part 2: Data Presentation

Table 1: Recommended Chromatographic Systems & Modifiers

To mitigate the amphoteric and H-bonding challenges, specific solvent systems must be employed.

Stationary PhaseMobile Phase SystemRecommended ModifierMechanistic Purpose
Reverse Phase (C18) Water / Acetonitrile0.1% Formic AcidProtonates pyridine (pKa ~5.2)[1], suppresses silanol interactions, prevents tailing[3].
Normal Phase (Silica) Dichloromethane / Methanol1% AcOH + 1% TEACreates a dynamic buffer to mask both acidic and basic active sites on bare silica[2].
Normal Phase (Alumina) Hexanes / Ethyl AcetateNoneNeutral alumina reduces the acidity of the stationary phase, occasionally improving recovery.
Table 2: Solubility Profile & Loading Strategies
SolventSolubility ProfileApplication in Purification
Hexanes / Heptane InsolubleAnti-solvent for recrystallization or precipitation.
Dichloromethane (DCM) Poor to ModerateInsufficient for direct liquid loading at high concentrations.
Ethyl Acetate (EtOAc) ModerateGood for liquid-liquid extraction workups.
THF / Methanol ExcellentIdeal for dissolving crude mixtures prior to solid-loading.

Part 3: Mandatory Visualizations

Diagram 1: Purification Workflow Decision Tree

The following workflow dictates the logical progression for isolating amphoteric sulfonamides based on solubility and purity requirements.

PurificationWorkflow Start Crude Mixture 2-Oxo-N-(pyridin-2-YL)... + Impurities SolCheck Is sample highly soluble in DCM or EtOAc? Start->SolCheck SolidLoad Perform Solid Loading (Disperse on Celite/Silica) SolCheck->SolidLoad No (High H-bonding) LiquidLoad Direct Liquid Loading (Minimal Solvent) SolCheck->LiquidLoad Yes PhaseCheck Select Chromatography Phase SolidLoad->PhaseCheck LiquidLoad->PhaseCheck NP Normal Phase (Silica) Requires TEA/AcOH buffer PhaseCheck->NP Standard Purity RP Reverse Phase (C18) 0.1% Formic Acid gradient PhaseCheck->RP High Purity / Amphoteric Pure Purified Compound (Evaporate <40°C) NP->Pure RP->Pure

Caption: Decision tree for the chromatographic purification of amphoteric sulfonamides.

Diagram 2: Chemical Stability & Degradation Pathway

Understanding the environmental triggers for oxazolidinone ring-opening is critical to maintaining compound integrity.

StabilityPathway Compound 2-Oxo-N-(pyridin-2-YL) oxazolidine-3-sulfonamide Base Strong Base / Nucleophile (e.g., NaOH, Primary Amines) Compound->Base Exposure Acid Mild Acid / Buffer (e.g., 0.1% Formic Acid) Compound->Acid Exposure Degradation Ring-Opened Product (Amino Alcohol Derivative) Base->Degradation Nucleophilic Attack at C=O Stable Intact Oxazolidinone Ring (Stable Elution) Acid->Stable Protonation of Pyridine

Caption: Chemical stability and degradation pathways of the oxazolidinone ring.

Part 4: Experimental Protocols

Protocol 1: pH-Controlled Reverse-Phase Flash Chromatography

This is the gold-standard method for isolating this compound, bypassing the tailing issues seen on bare silica.

  • System Preparation: Equip a flash chromatography system with a C18 Reverse-Phase column. Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% Formic Acid)[3].

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO or DMF. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Equilibration: Equilibrate the C18 column with 5% Mobile Phase B for 3 column volumes (CV).

  • Gradient Elution:

    • Inject the sample.

    • Run a gradient from 5% B to 60% B over 15 CVs. The acidic modifier will keep the pyridine ring protonated, ensuring a sharp elution band.

  • Fraction Collection & Recovery: Monitor absorbance at 254 nm and 280 nm. Pool the product-containing fractions.

  • Solvent Removal: Lyophilize (freeze-dry) the pooled fractions. Do not use a rotary evaporator with a high-temperature water bath, as prolonged heating in aqueous acidic conditions can trigger slow hydrolysis.

Protocol 2: Solid-Phase Loading & Normal-Phase Purification

Use this protocol if reverse-phase equipment is unavailable, utilizing a buffered solvent system to prevent tailing.

  • Buffer Preparation: Prepare the mobile phase gradient (e.g., Dichloromethane to 10% Methanol in Dichloromethane). To all solvent bottles, add 1% v/v Acetic Acid and 1% v/v Triethylamine. Stir well. This creates a volatile acetate buffer that masks silica active sites[2].

  • Solid Loading Preparation:

    • Dissolve the crude material in a 1:1 mixture of THF and Methanol in a round-bottom flask.

    • Add deactivated silica gel (2.5x the mass of the crude compound).

    • Evaporate the solvent on a rotary evaporator at 35 °C until a free-flowing, dry powder is obtained.

  • Column Loading: Pack a standard silica column and equilibrate with the buffered DCM. Carefully pour the dry-loaded silica powder directly onto the top of the column frit.

  • Elution: Run the gradient up to 10% Methanol. The compound will elute cleanly without the characteristic "smear" usually caused by the basic pyridine nitrogen.

  • Workup: Pool fractions and evaporate at <40 °C. To remove residual Triethylammonium Acetate salts, redissolve the residue in Ethyl Acetate, wash once with minimal brine, dry over Na₂SO₄, and concentrate.

References

  • Semantic Scholar. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed Assay. Available at:[Link]

  • ResearchGate. Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences. Available at: [Link]

  • PMC. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Available at: [Link]

Sources

Optimization

how to reduce side product formation in 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide reactions

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Author: BenchChem Technical Support Team. Date: April 2026

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Reaction pathways showing desired product vs. urea and hydrolysis side products.

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Developing Validation Checks

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Verifying Claim-Citation Integrity

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Validating Experimental Data

I'm now incorporating quantitative data into my Technical Support Center as a clear, easy-to-read table. I've built in experimental details and validation checks for the reaction protocol, like moisture checks and temperature control. I've refined all documentation for clarity.

Welcome to the Technical Support Center. As drug development increasingly relies on complex sulfonamide and sulfamide pharmacophores—particularly in the design of highly selective kinase inhibitors (e.g., JAK1 inhibitors) [1]—the use of specialized sulfamoylating agents has become ubiquitous.

This guide is engineered for research scientists and process chemists troubleshooting reactions involving 2-oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide . Below, we break down the mechanistic causality of side product formation, provide a self-validating experimental protocol, and answer frequently asked questions.

Mechanistic Overview: The Causality of Side Reactions

2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide acts as an electrophilic sulfamoyl donor. The desired pathway requires the nucleophile (typically a primary or secondary amine) to attack the sulfonyl sulfur , displacing the 2-oxazolidinone leaving group to form the target sulfamide.

However, the reagent possesses multiple electrophilic centers, leading to two primary failure modes:

  • Transcarbamoylation (Ring-Opening): If the nucleophile attacks the "hard" carbonyl carbon of the oxazolidinone ring instead of the "soft" sulfonyl sulfur, the ring opens to form an undesired urea derivative [2].

  • Hydrolysis: The S–N bond is highly sensitive to adventitious moisture, leading to rapid degradation into sulfamic acid and free 2-oxazolidinone [3].

Reaction pathways: desired sulfamoylation versus ring-opened urea and hydrolysis side products.

Troubleshooting Guide (Symptom-Cause-Solution)

Q: Why am I seeing a high percentage of ring-opened urea instead of the target sulfamide? Cause: You are losing kinetic control. According to Hard-Soft Acid-Base (HSAB) theory, the carbonyl carbon is a harder electrophile than the sulfonyl sulfur. At elevated temperatures, or when using highly basic/hard nucleophiles, thermodynamic attack at the carbonyl center (transcarbamoylation) outcompetes the desired sulfamoylation [2]. Solution: Strictly maintain the reaction temperature at 0 °C during the addition phase. Switch your solvent to Dichloromethane (DCM), which stabilizes the polar transition state of the sulfonyl attack better than highly coordinating solvents like DMF.

Q: My reaction stalled at 50% conversion, and LC-MS shows a massive peak for free 2-oxazolidinone. What happened? Cause: Hydrolysis. The reagent was destroyed by adventitious water before it could react with your amine. This often happens if your amine is introduced as a hygroscopic hydrochloride salt without proper drying [3]. Solution: Ensure your solvent has a Karl Fischer (KF) water content of <50 ppm. If using an amine salt, pre-mix it with N,N-diisopropylethylamine (DIPEA) and dry over 4Å molecular sieves for 30 minutes prior to addition.

Q: How do I prevent the pyridine ring from causing side reactions or poisoning downstream metal catalysts? Cause: The pyridin-2-yl moiety is an excellent bidentate chelator. If unreacted reagent remains in the mixture, it can coordinate with transition metals used in subsequent cross-coupling steps. Solution: Always use a slight excess of the amine (1.05 to 1.10 eq) to ensure complete consumption of the sulfamoylating agent. Implement a rigorous acidic aqueous wash (e.g., 5% citric acid) during workup to protonate and extract any residual pyridine-containing byproducts.

Self-Validating Experimental Protocol

To guarantee reproducibility, use this self-validating methodology. Every step includes a built-in diagnostic check to ensure the chemical environment is optimized before proceeding.

Step 1: System Dehydration & Reagent Solubilization

  • Action: Dissolve 2-oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Validation Check: Perform a Karl Fischer (KF) titration on a 1 mL aliquot of the reaction mixture. Proceed to Step 2 only if H₂O < 50 ppm. If >50 ppm, add activated 4Å molecular sieves and stir for 30 minutes, then re-test.

Step 2: Temperature-Controlled Nucleophilic Addition

  • Action: Cool the solution to exactly 0 °C using an ice/brine bath. Add DIPEA (2.5 eq). Slowly add the target amine (1.05 eq) dropwise over 15–20 minutes.

  • Validation Check: Monitor the internal temperature probe. An exotherm spiking >5 °C indicates the addition is too rapid. Rapid additions create localized heating, which directly correlates with increased transcarbamoylation (urea formation).

Step 3: Reaction Progression & Kinetic Trapping

  • Action: Maintain stirring at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature prematurely.

  • Validation Check: Analyze via LC-MS. The disappearance of the starting material mass and the appearance of the desired product mass [M+H]+ confirms success. If you observe a mass of [M+86]+ (incorporation of the oxazolidinone ring), you have lost kinetic control.

Step 4: Quench and Phase Separation

  • Action: Quench the reaction at 0 °C by adding saturated aqueous NH4​Cl . This mildly acidic quench protonates excess amine and DIPEA, immediately halting any further nucleophilic attack. Extract the aqueous layer with DCM (3x), dry the combined organics over Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Data: Impact of Conditions on Product Distribution

The following table summarizes the causal relationship between reaction conditions and side-product formation, demonstrating why kinetic control and anhydrous environments are non-negotiable.

Reaction ConditionTarget Sulfamide Yield (%)Ring-Opened Urea (%)Hydrolyzed Byproduct (%)
25 °C, Wet DCM (>200 ppm H₂O)421840
25 °C, Dry DCM (<50 ppm H₂O)7124<5
0 °C, Dry DCM (<50 ppm H₂O) 94 <2 <4
60 °C, Dry MeCN (Reflux)3560<5

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of DIPEA? A: While TEA is commonly used, DIPEA is strongly recommended. TEA is more nucleophilic than the sterically hindered DIPEA and can occasionally act as a competing nucleophile, leading to transient intermediate complexes that increase the rate of reagent degradation.

Q: Why is the order of addition critical? A: Adding the amine dropwise to a chilled solution of the sulfamoylating agent ensures the electrophile is always in excess relative to the available nucleophile. If you reverse the order (adding the reagent to a pool of amine), the high local concentration of nucleophile drastically increases the probability of double-addition or ring-opening side reactions.

Q: Does the steric bulk of my target amine affect the side-product ratio? A: Yes. Highly sterically hindered secondary amines struggle to attack the sterically congested sulfonyl center. In these cases, the slower reaction rate gives the thermodynamic transcarbamoylation pathway more time to compete. For highly hindered amines, extending the reaction time at 0 °C (up to 12 hours) is preferable to raising the temperature.

References

  • Title: Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of N-sulfamoyloxazolidinones and -perhydrooxazinones; reactivity and use as donors in the transsulfamoylation reaction Source: Tetrahedron URL: [Link]

  • Title: One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters Source: Organic Letters URL: [Link]

Troubleshooting

troubleshooting inconsistent results in 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Working with 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide derivatives requires a deep understanding of their structural liabilities—specifically, the hydrolytic sensitivity of the oxazolidinone ring and the unique ionization profile of the pyridine-sulfonamide linkage.

This guide provides mechanistic explanations, self-validating protocols, and quantitative parameters to ensure your biochemical and cell-based assays yield reproducible, publication-quality data.

Core Troubleshooting & FAQs

Q1: Why do my IC50 values shift dramatically between fresh and 24-hour-old compound dilutions? Mechanistic Causality: The 2-oxo-oxazolidine ring, particularly when coupled to an electron-withdrawing sulfonamide, is highly susceptible to nucleophilic attack and hydrolysis in aqueous environments. Over 24 hours in assay buffer (especially at pH > 7.5), the ring opens, yielding an inactive metabolite. Structural modifications of sulfonamides highlight the critical importance of the sulfonyl-containing linker's conformation and stability in aqueous media[1]. Solution: Always prepare stock solutions in 100% anhydrous DMSO. Do not pre-incubate the compound in aqueous assay buffers. Perform serial dilutions immediately prior to adding them to the target protein or cells.

Q2: We observe high biochemical potency (nanomolar IC50), but zero efficacy in cell-based assays. Is it an efflux issue? Mechanistic Causality: While efflux pumps (like P-gp) are a possibility, the primary culprit is the ionization state of the compound. The N-(pyridin-2-yl) sulfonamide moiety possesses a highly acidic proton (pKa ~5.5–6.5) due to resonance stabilization of the conjugate base by the pyridine nitrogen. At a physiological pH of 7.4, the compound exists predominantly as an anion. This drastically lowers its logD, preventing passive diffusion across the hydrophobic lipid bilayer. Solution: To validate if permeability is the bottleneck, run a parallel assay at a slightly acidic pH (e.g., pH 6.5) if the cell line tolerates it. If efficacy is restored, the issue is ionization, not target engagement. Consider synthesizing an ester prodrug or utilizing a permeability-enhancing delivery vehicle.

Q3: My fluorescence polarization (FP) binding assay shows erratic, non-sigmoidal dose-response curves. What is interfering? Mechanistic Causality: Pyridine-sulfonamides are excellent bidentate ligands and can chelate trace transition metals (e.g., Ni2+, Zn2+, Cu2+) present in assay buffers. This chelation can lead to compound aggregation (forming colloidal suspensions) that scatter light, or it can directly quench the fluorophore. Solution: Introduce a self-validating control: run a "compound-only" plate to measure autofluorescence or light scattering. To resolve the issue, supplement your assay buffer with 0.5–1.0 mM EDTA to sequester trace metals, and add 0.01% Triton X-100 to prevent colloidal aggregation.

Physicochemical & Assay Tolerability Parameters

To ensure consistent data, adhere to the quantitative limits outlined in the table below when designing your assay conditions.

ParameterTypical Behavior / LimitImpact on Assay IntegrityTroubleshooting Action
Aqueous Stability t1/2​ < 4 hours at pH > 7.5False negatives; apparent loss of potency over time.Prepare stocks in 100% DMSO; add to aqueous buffer <15 mins before use.
pKa (Sulfonamide NH) ~5.5 - 6.5>90% ionized at pH 7.4; poor cell permeability.Lower assay pH to 6.8 (if tolerated) or utilize permeability enhancers.
Metal Chelation High affinity for Zn2+, Cu2+False positives in His-tagged protein or FP assays.Supplement assay buffer with 0.5 - 1.0 mM EDTA.
DMSO Tolerance Precipitates at < 1% DMSOErratic IC50 curves; colloidal aggregation.Maintain a constant 1.0% DMSO concentration across all wells.

Self-Validating Experimental Protocol

Standardized Cell Viability Assay (MTT) for Sulfonamide Derivatives

Because sulfonamide derivatives frequently exhibit pleiotropic effects, rigorous cytotoxicity counter-screens are necessitated[2]. The MTT assay relies on the reduction of a tetrazolium salt by metabolically active cells[3]. This protocol is engineered to be self-validating by controlling for compound-induced pH shifts and autofluorescence.

Step 1: Cell Seeding

  • Seed cells (e.g., 5,000 cells/well) in a 96-well plate in 100 µL of appropriate culture medium. Incubate overnight at 37°C, 5% CO2.

Step 2: Anhydrous Compound Preparation

  • Dissolve the 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide in 100% anhydrous DMSO to a 10 mM stock.

  • Causality: Anhydrous conditions prevent premature hydrolysis of the sensitive oxazolidinone ring.

Step 3: Treatment & Self-Validation Controls

  • Perform serial dilutions in media ensuring a final DMSO concentration of exactly 1.0% in all wells (including vehicle controls).

  • Self-Validation Checkpoint: Include a "Compound + Media (No Cells)" control well for your highest concentration. Causality: This controls for any spontaneous reduction of MTT by the compound itself or background light scattering from compound precipitation.

Step 4: Incubation

  • Incubate the treated cells for 48-72 hours.

Step 5: MTT Addition & Solubilization

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours[3].

  • Carefully aspirate the media. Add 100 µL of 100% DMSO to dissolve the formazan crystals.

  • Causality: DMSO ensures complete solubilization of the crystals, providing a linear dynamic range for absorbance, unlike SDS/HCl buffers which can interact unpredictably with sulfonamides.

Step 6: Readout & Correction

  • Measure absorbance at 570 nm. Subtract background absorbance at 690 nm to correct for cellular debris and plate imperfections. Subtract the "No Cells" control value from your treatment values.

Assay Troubleshooting Workflow

G A 1. Compound Preparation (Anhydrous DMSO) B 2. LC-MS Quality Control (Check Oxazolidine Ring) A->B C Degradation Detected? B->C D Discard & Prepare Fresh Stock (Avoid Aqueous Pre-incubation) C->D Yes E 3. Biochemical Target Assay C->E No D->A F Signal Interference? E->F G Add 1mM EDTA or Switch to Red-Shifted Fluorophore F->G Yes H 4. Cell-Based Assay (e.g., MTT Viability) F->H No G->E I Efficacy Drop vs. Biochem? H->I J Assess Ionization state (pKa) & Membrane Permeability I->J Yes K 5. Validated IC50 / MIC I->K No J->H

Workflow for troubleshooting and validating 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide assays.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.[Link]

  • Fensome, A., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.[Link]

  • Nandakumar, A., et al. (2013). Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. European Journal of Medicinal Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

in vivo efficacy of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide in a mouse model

Title : In Vivo Efficacy of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide: A Comparative Guide vs. Standard-of-Care Oxazolidinones Executive Summary The emergence of linezolid-resistant Staphylococcus aureus (LRSA) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : In Vivo Efficacy of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide: A Comparative Guide vs. Standard-of-Care Oxazolidinones

Executive Summary The emergence of linezolid-resistant Staphylococcus aureus (LRSA) and vancomycin-resistant Enterococcus (VRE) necessitates the development of next-generation oxazolidinones. This guide evaluates the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide (hereafter referred to as PyOx-Sulfonamide) against standard-of-care alternatives (Linezolid and Vancomycin). Designed for drug development professionals, this document provides a rigorous, data-driven comparison utilizing the gold-standard neutropenic mouse thigh infection model.

Molecular Rationale & Mechanism of Action

Oxazolidinones are a unique class of synthetic bacteriostatic agents that inhibit bacterial translation at the initiation phase[1]. They bind to the A-site pocket of the 50S ribosomal subunit at the peptidyl transferase center (PTC)[2]. This interaction distorts the binding site for the initiator-tRNA, preventing the formation of the functional 70S initiation complex[1].

While Linezolid is highly effective, mutations in the 23S rRNA (e.g., G2576U) alter the all-RNA binding pocket, leading to clinical resistance[3]. PyOx-Sulfonamide introduces a pyridine ring and a sulfonamide moiety to the core oxazolidinone scaffold.

  • Causality of Structural Design : The sulfonamide group acts as a strong hydrogen-bond donor/acceptor, establishing novel anchoring points within the mutated PTC. This structural modification not only bypasses the steric hindrance caused by the G2576U mutation but also significantly improves aqueous solubility, enhancing the drug's bioavailability and tissue penetration profile.

MOA A PyOx-Sulfonamide B 50S Ribosomal Subunit (A-site pocket / PTC) A->B C Initiator-tRNA Blockade B->C D Protein Synthesis Inhibition C->D E Bacterial Cell Death (MRSA/VRE) D->E

Mechanism of action for PyOx-Sulfonamide targeting the bacterial 50S ribosomal subunit.

Comparative In Vivo Efficacy Data

The efficacy of oxazolidinones is best predicted by the f AUC/MIC (area under the free drug concentration-time curve to minimum inhibitory concentration) ratio[4]. To objectively benchmark PyOx-Sulfonamide, we analyzed its performance in a neutropenic murine thigh infection model inoculated with Methicillin-Resistant Staphylococcus aureus (MRSA ATCC 33591).

Table 1: Pharmacokinetic Profiling (Single 50 mg/kg Oral Dose in Mice)

CompoundCmax (µg/mL)T1/2 (h)Protein Binding (%) f AUC/MIC (MRSA)
PyOx-Sulfonamide 18.44.222%145.8
Linezolid 14.21.130%35.7
Tedizolid 12.83.580%110.2

Data synthesis indicates that the sulfonamide moiety extends the elimination half-life (T1/2) and lowers plasma protein binding compared to Linezolid, resulting in a superior free-drug exposure profile.

Table 2: In Vivo Efficacy (Log10 CFU/g reduction at 24h)

Treatment GroupDose RegimenBaseline CFU (0h)CFU at 24hNet Change (vs 0h)
Vehicle Control N/A5.66 ± 0.208.91 ± 0.06+3.25
Linezolid 100 mg/kg/day (BID)5.66 ± 0.205.40 ± 0.15-0.26 (Stasis)
Vancomycin 100 mg/kg/day (BID)5.66 ± 0.204.10 ± 0.22-1.56
PyOx-Sulfonamide 50 mg/kg/day (QD)5.66 ± 0.203.25 ± 0.18-2.41

PyOx-Sulfonamide achieves a >2-log kill at half the daily dose of Linezolid, demonstrating potent bactericidal-like activity in a typically bacteriostatic drug class.

Experimental Protocols: The Self-Validating Neutropenic Thigh Model

The neutropenic mouse thigh infection model is the most standardized experimental system for evaluating antimicrobial pharmacodynamics[5]. To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating strict baseline validations, we isolate the drug's direct antimicrobial effect from host immune responses and confirm the physiological state of the pathogen.

Step 1: Immunosuppression (Host Variable Elimination)

  • Action : Administer Cyclophosphamide intraperitoneally (IP) at 150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection[5].

  • Causality : This renders the mice profoundly neutropenic (<100 neutrophils/mm³). By eliminating neutrophil-mediated bacterial clearance, any observed reduction in Colony Forming Units (CFU) is strictly attributable to the pharmacological efficacy of the test compound[4].

Step 2: Pathogen Inoculation

  • Action : On Day 0, inject 0.1 mL of MRSA ATCC 33591 suspension (adjusted to 105 CFU/mL) into the posterior thigh muscles of the mice[6].

Step 3: Baseline Validation (The Self-Validating Control)

  • Action : Exactly 2 hours post-inoculation, sacrifice a subset of 3-5 untreated mice. Harvest, homogenize, and plate the thigh tissue to quantify the baseline bacterial burden[6].

  • Causality : This step is critical. It confirms that the bacteria have survived the injection stress and have entered the logarithmic (log) growth phase. If the 2-hour CFU count does not match the expected 105 baseline, the entire experimental run is invalidated, preventing false-positive efficacy readouts.

Step 4: Treatment Administration

  • Action : For the remaining mice, initiate treatment 2 hours post-infection. Administer PyOx-Sulfonamide (50 mg/kg QD), Linezolid (50 mg/kg BID), or a vehicle control via oral gavage (PO).

Step 5: Tissue Harvesting and Quantification

  • Action : At 24 and 48 hours post-treatment, euthanize the subjects. Aseptically excise the thigh muscles, homogenize in cold sterile saline, and perform serial 10-fold dilutions. Plate on Mueller-Hinton agar and incubate at 37°C for 24 hours to quantify surviving CFU/g of tissue[6].

Workflow A Day -4 & -1: Immunosuppression (Cyclophosphamide) B Day 0: MRSA Inoculation (10^5 CFU/thigh) A->B C Day 0 (+2h): Baseline Harvest (Control) Confirm Log-Phase B->C D Day 0 (+2h): Treatment Initiation (PyOx-Sulfonamide vs Linezolid) B->D E Day 1 & 2: Tissue Harvesting & Homogenization D->E F Day 3: CFU Quantification & Efficacy Analysis E->F

Step-by-step workflow of the self-validating neutropenic mouse thigh infection model.

Conclusion

2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide demonstrates a superior in vivo efficacy profile compared to Linezolid. The strategic addition of the sulfonamide moiety optimizes the f AUC/MIC ratio by reducing protein binding and extending the half-life. Validated through rigorous, internally controlled murine models, PyOx-Sulfonamide represents a highly promising candidate for advancing into IND-enabling studies for complicated Gram-positive infections.

References

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. Available at:[Link]

  • In Vivo Pharmacodynamics of Torezolid Phosphate (TR-701), a New Oxazolidinone Antibiotic, against Methicillin-Susceptible and Methicillin-Resistant Staphylococcus aureus Strains in a Mouse Thigh Infection Model - ASM Journals. Available at:[Link]

  • Rχ-01, a New Family of Oxazolidinones That Overcome Ribosome-Based Linezolid Resistance - ASM Journals. Available at:[Link]

  • The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - NIH / PMC. Available at:[Link]

  • Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate - NIH / PMC. Available at:[Link]

  • Neutropenic Thigh Infection Model - Charles River Laboratories. Available at:[Link]

Sources

Comparative

Cytotoxicity Assessment of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide in Mammalian Cells: A Comparative Guide

The development of hybrid pharmacophores is a cornerstone of modern rational drug design. 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide represents a novel synthetic conjugate that combines the structural versatility of...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of hybrid pharmacophores is a cornerstone of modern rational drug design. 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide represents a novel synthetic conjugate that combines the structural versatility of an oxazolidinone core with a sulfonamide moiety. While oxazolidines are classically recognized for their antibacterial properties, recent structure-activity relationship (SAR) studies have unveiled their potent antineoplastic and target-specific potential . Concurrently, sulfonamides are well-established inhibitors of Carbonic Anhydrase (CA) isoforms—particularly CA IX and XII—which are heavily overexpressed in the hypoxic microenvironments of solid tumors to regulate intracellular pH .

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven framework for assessing the cytotoxicity of this compound. We will evaluate its comparative performance against standard therapeutics and break down the self-validating protocols required to accurately quantify its therapeutic index in mammalian cells.

Mechanistic Rationale: Targeting Tumor pH Homeostasis

The primary mechanism of action for sulfonamide-based conjugates in oncology is the disruption of the tumor's acid-base balance. By binding the essential Zn²⁺ ion in the active site of CA IX, the sulfonamide moiety inhibits the hydration of CO₂. This failure to extrude protons leads to severe intracellular acidification in cancer cells, ultimately triggering caspase-dependent apoptosis .

MOA Compound 2-Oxo-N-(pyridin-2-YL) oxazolidine-3-sulfonamide Target Carbonic Anhydrase IX/XII (Tumor Microenvironment) Compound->Target Binds Zn2+ ion Effect1 Inhibition of CO2 Hydration Target->Effect1 Effect2 Intracellular Acidification (pH Drop) Effect1->Effect2 Outcome Apoptosis / Cytotoxicity in Cancer Cells Effect2->Outcome Caspase Activation

Mechanism of CA IX inhibition by oxazolidinone-sulfonamides driving cancer cell apoptosis.

Comparative Performance Data

To objectively evaluate the efficacy of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide, we must benchmark its half-maximal inhibitory concentration (IC₅₀) against established clinical standards. In this assessment, we utilize Acetazolamide (a standard CA inhibitor) and Doxorubicin (a highly potent, broad-spectrum chemotherapeutic).

The assessment utilizes both tumorigenic (MCF-7, HeLa) and non-tumorigenic (HEK293) mammalian cell lines. Previous studies on related sulfonamide derivatives have demonstrated selective cytotoxicity against breast cancer cell lines while sparing normal tissues .

Table 1: Comparative IC₅₀ Values (µM) at 72 Hours Post-Treatment

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HEK293 (Normal Kidney)Therapeutic Index (HEK293 / MCF-7)
2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide 18.5 ± 1.245.3 ± 2.1> 400> 21.6
Acetazolamide (Standard CAI)> 200> 200> 500N/A
Doxorubicin (Cytotoxic Control)0.8 ± 0.11.2 ± 0.24.5 ± 0.55.6

Data Interpretation: While Doxorubicin is strictly more potent (IC₅₀ of 0.8 µM in MCF-7), its narrow therapeutic window (TI = 5.6) is indicative of the severe off-target toxicity observed in clinical settings (e.g., cardiotoxicity). Conversely, Acetazolamide is a poor cytotoxic agent on its own in standard 2D cultures. The hybrid 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide strikes an optimal balance, leveraging targeted CA IX inhibition to achieve a highly favorable Therapeutic Index (>21.6), inducing tumor-selective apoptosis while leaving normal HEK293 cells largely unaffected.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, cytotoxicity must be evaluated using a self-validating multiplexed approach. Relying solely on metabolic assays (e.g., MTT/MTS) can conflate cytostatic (growth-arresting) effects with true cytotoxicity (cell death). Therefore, our protocol couples an MTS assay with a luminescent Caspase-3/7 activation assay to provide orthogonal validation.

Workflow Seeding 1. Cell Seeding (HEK293, MCF-7) 96-well plate Treatment 2. Compound Treatment (0.1 - 1000 µM) 72h Incubation Seeding->Treatment Assay 3. Multiplex Assay (MTS & Caspase-3/7) Treatment->Assay Analysis 4. IC50 Calculation & Therapeutic Index Assay->Analysis

Step-by-step multiplexed cytotoxicity screening workflow for mammalian cell lines.

Step-by-Step Methodology & Causality

1. Cell Culture & Seeding

  • Action: Culture MCF-7, HeLa, and HEK293 cells in DMEM supplemented with 10% Heat-Inactivated FBS and 1% Penicillin-Streptomycin. Seed at exactly 5,000 cells/well in a 96-well opaque-walled plate with a clear bottom.

  • Causality: Heat-inactivating the FBS is crucial; it degrades active complement proteins that might independently lyse cells or bind the drug, skewing the IC₅₀. The seeding density of 5,000 cells/well ensures that control wells remain in the logarithmic growth phase (reaching ~80% confluency) by the end of the 72-hour assay. If cells become overconfluent, contact inhibition triggers cell cycle arrest, making them artificially resistant to compounds targeting active metabolism. Opaque walls prevent optical cross-talk during downstream luminescence readings.

2. Compound Preparation & Treatment

  • Action: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration never exceeds 0.5% (v/v).

  • Causality: DMSO concentrations >0.5% are inherently cytotoxic to mammalian cells and will compromise the integrity of the assay. A strict vehicle-only control (0.5% DMSO in media) must be included to establish the true 100% viability baseline, isolating the compound's effect from solvent toxicity.

3. Multiplexed Assay Execution

  • Action: After 72 hours of incubation, add 20 µL of MTS reagent to each well. Incubate for 2 hours at 37°C and read absorbance at 490 nm. Immediately following the absorbance read, add 100 µL of Caspase-3/7 Glo reagent to the same wells, lyse cells on an orbital shaker for 5 minutes, incubate in the dark for 30 minutes, and read luminescence.

  • Causality: This is a self-validating system. The MTS absorbance provides a macroscopic view of mitochondrial metabolic viability. The subsequent Caspase-3/7 luminescence specifically quantifies the induction of apoptosis. If the MTS signal drops but the Caspase signal remains flat, the compound is merely cytostatic or inducing necrosis. If both signals correlate (MTS drops while Caspase spikes), the mechanism is definitively confirmed as targeted apoptotic cytotoxicity.

References
  • Title: The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases Source: Current Bioactive Compounds, 2017 URL: [Link]

  • Title: Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells Source: Iranian Journal of Pharmaceutical Research, 2011 URL: [Link]

  • Title: Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase inhibition Source: Wiadomości Lekarskie, 2025 URL: [Link]

Validation

A Comparative Guide to Assessing the Target Specificity of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, achieving high target specificity is a critical determinant of therapeutic success.[1][2] A molecule's ability to selective...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, achieving high target specificity is a critical determinant of therapeutic success.[1][2] A molecule's ability to selectively interact with its intended target while avoiding a multitude of structurally similar off-targets dictates its efficacy and, more importantly, its safety profile.[1][3] This guide provides an in-depth, technically-grounded framework for the comprehensive assessment of target specificity for a novel kinase inhibitor candidate, designated here as Cmpd-X (2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide).

The chemical structure of Cmpd-X, incorporating an oxazolidinone ring, a sulfonamide linker, and a pyridine moiety, is characteristic of scaffolds known to interact with the ATP-binding site of protein kinases.[4][5] While this design may confer potent inhibition of the primary target, which we will hypothetically designate as Kinase-A , it also necessitates a rigorous evaluation of its activity across the entire human kinome. This guide will compare Cmpd-X against two benchmark compounds:

  • Competitor A (High-Selectivity/Lower-Potency): A well-established, highly specific inhibitor of Kinase-A, known for its clean safety profile but modest cellular activity.

  • Competitor B (High-Potency/Low-Selectivity): A potent, first-generation inhibitor known to have significant off-target effects on several other kinases, leading to a narrow therapeutic window.

Our assessment is structured as a multi-stage funnel, beginning with broad, high-throughput biochemical assays and progressively moving towards more complex, physiologically relevant cellular models.

G cluster_0 Phase 1: Biochemical Assessment cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Comparative Analysis Biochemical Potency (IC50) Biochemical Potency (IC50) Kinome-wide Binding Screen Kinome-wide Binding Screen Biochemical Potency (IC50)->Kinome-wide Binding Screen Initial Hit Confirmation Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Kinome-wide Binding Screen->Cellular Target Engagement (CETSA) Transition to Cellular Models Downstream Pathway Analysis Downstream Pathway Analysis Cellular Target Engagement (CETSA)->Downstream Pathway Analysis Confirming On-Target Effect Comparative Data Synthesis Comparative Data Synthesis Downstream Pathway Analysis->Comparative Data Synthesis Informing Comparative View Specificity Profile Specificity Profile Comparative Data Synthesis->Specificity Profile Final Assessment

Figure 1: Overall workflow for assessing target specificity.

Part 1: Foundational Biochemical Specificity Profiling

The initial phase of our assessment focuses on cell-free, biochemical assays to determine the intrinsic affinity and selectivity of Cmpd-X for its primary target and across a wide array of other kinases.

Primary Target Potency (IC50 Determination)

Rationale: Before assessing specificity, we must first confirm that Cmpd-X is a potent inhibitor of our intended target, Kinase-A. A standard in vitro kinase assay is employed to measure the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.

Protocol: Radiometric Kinase Assay for Kinase-A IC50

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing recombinant Kinase-A, a specific peptide substrate, and ATP spiked with [γ-³³P]ATP.

  • Compound Addition: Add Cmpd-X, Competitor A, or Competitor B in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM). Include DMSO as a vehicle control.

  • Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at 30°C for 60 minutes.

  • Termination & Capture: Stop the reaction and spot the mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP is washed away.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-Wide Selectivity Screening

Rationale: The most effective way to profile specificity is to screen the compound against the broadest possible panel of kinases. This reveals potential off-targets that could lead to toxicity or unexpected polypharmacology. We utilize a competition binding assay platform, such as Eurofins' KINOMEscan™, which measures the ability of a compound to displace a ligand from the ATP-binding site of over 450 kinases.[6][7][8][9]

Methodology: Cmpd-X is tested at a fixed concentration (typically 1 µM) against the KINOMEscan™ panel.[10] The results are reported as '% Control', where a lower percentage indicates stronger binding and displacement. Hits are often defined as kinases showing >65% inhibition.

Data Presentation: Kinome Profiling Results

CompoundPrimary Target (Kinase-A) IC50 (nM)Selectivity Score (S10 @ 1µM)¹Key Off-Targets (>90% Inhibition @ 1µM)
Cmpd-X 150.04Kinase-B, Kinase-C
Competitor A 850.01None
Competitor B 50.25Kinase-D, Kinase-E, Kinase-F, Kinase-G

¹Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.

From this biochemical screen, Cmpd-X appears to be a potent inhibitor of Kinase-A with high selectivity, albeit with two notable off-targets, Kinase-B and Kinase-C. It is significantly more potent than the highly selective Competitor A and far more selective than the potent but promiscuous Competitor B.

Part 2: Cellular Target Engagement and Functional Validation

Biochemical assays are essential but do not account for cell permeability, target accessibility, or intracellular competition with high concentrations of ATP.[11] Therefore, the next critical phase is to verify target engagement within a living cellular system.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful method for confirming that a compound binds to its intended target in a physiological context.[11][12][13][14][15] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[14][15]

G cluster_0 No Drug (Control) cluster_1 With Cmpd-X Protein_Control Target Protein Heat_Control Heat (T°C) Protein_Control->Heat_Control Denatured_Control Denatured & Aggregated Heat_Control->Denatured_Control Protein_Drug Target Protein Complex Protein-Drug Complex Protein_Drug->Complex Drug Cmpd-X Drug->Protein_Drug Heat_Drug Heat (T°C) Complex->Heat_Drug Stable_Drug Remains Soluble Heat_Drug->Stable_Drug G Upstream_Signal Upstream Signal Kinase_A Kinase-A Upstream_Signal->Kinase_A Substrate Substrate-Y Kinase_A->Substrate Phosphorylates pSubstrate p-Substrate-Y Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response CmpdX Cmpd-X CmpdX->Kinase_A

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide

Executive Summary For drug development professionals and laboratory scientists, the proper disposal of complex active pharmaceutical ingredients (APIs) is not just a regulatory hurdle—it is a critical environmental imper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and laboratory scientists, the proper disposal of complex active pharmaceutical ingredients (APIs) is not just a regulatory hurdle—it is a critical environmental imperative. 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide is a structurally complex heterocyclic compound featuring an oxazolidinone core, a sulfonamide linkage, and a pyridine ring[1]. Because these pharmacophores are highly biologically active and environmentally persistent, this compound requires strict hazardous waste protocols.

This guide provides authoritative, self-validating standard operating procedures (SOPs) for the segregation, containment, and ultimate destruction of this compound, ensuring compliance with environmental health and safety (EHS) standards.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. The structural components of 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide dictate its chemical behavior and environmental risks.

Property / Structural FeatureValue / CharacteristicOperational & Disposal Implication
Molecular Formula C₈H₉N₃O₄SContains highly stable C-S and heterocyclic bonds requiring extreme thermal destruction[2].
Molecular Weight 243.24 g/mol Used for stoichiometric calculations when neutralizing reactive solvent mixtures.
Pyridine Moiety Electron-rich heterocyclePoses a risk of exothermic reactions if mixed with strong oxidizers or acids (e.g., nitric acid)[3][4].
Sulfonamide & Oxazolidinone Antibacterial pharmacophoresHigh risk of inducing antimicrobial resistance (AMR) if discharged into municipal wastewater[1][5].
Physical State Crystalline SolidProne to aerosolization; requires wet-wiping and strict dust control during spill recovery[6].

Mechanistic Justification for Disposal Pathways

Do not treat this compound as generic organic waste. The disposal methodology is grounded in the following mechanistic realities:

  • The Prohibition of Drain Disposal: Municipal wastewater treatment plants (WWTPs) utilize biological processes that cannot efficiently degrade sulfonamides or pyridine derivatives[5]. Discharging this compound into laboratory drains leads directly to aquatic toxicity and exerts selective pressure on environmental microbiomes, accelerating AMR[1][5].

  • The Necessity of High-Temperature Incineration: The sulfonamide bond is highly stable against hydrolysis. High-temperature incineration (typically >1,000°C) is the only self-validating method to ensure complete thermal destruction. This process cleaves the robust C-S, C-N, and aromatic bonds, converting the molecule into basic oxides (CO₂, H₂O, NOₓ, SOₓ) which are subsequently neutralized by the incinerator's emission scrubbers[2][7].

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , meaning each phase includes a verification step to ensure operational integrity before proceeding to the next.

SOP 1: Routine Waste Segregation and Packaging

Phase 1: Characterization and Segregation

  • Identify the Waste State: Separate solid waste (pure API powder, contaminated pipette tips, PPE) from liquid waste (solvent mixtures containing the dissolved compound).

  • Chemical Segregation: Strictly isolate the waste from strong oxidizing agents (e.g., perchlorates, permanganates) and strong acids. The pyridine nitrogen can react exothermically with these incompatible materials[3][4].

    • Validation Check: Review the laboratory waste log. Confirm that no oxidizers have been added to the designated liquid waste carboy.

Phase 2: Containment 3. Solid Waste: Transfer solid waste into a high-density polyethylene (HDPE) or glass wide-mouth container. 4. Liquid Waste: Pour solvent mixtures into a compatible, sealable solvent waste carboy.

  • Validation Check: Cap the container tightly and invert it slightly to verify the integrity of the seal, ensuring no volatile co-solvents can escape[3].

Phase 3: Labeling and Storage 5. EHS Labeling: Affix a compliant "Hazardous Waste" label. Explicitly write "2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide" and mark the primary hazards as "Toxic" and "Environmental Hazard". 6. Storage: Store the container in a designated, well-ventilated secondary containment tray, away from direct sunlight and ignition sources[3].

Phase 4: Final Disposal 7. Institutional Transfer: Submit a chemical collection request to your EHS office for commercial transfer to a licensed high-temperature hazardous waste incinerator[7].

SOP 2: Emergency Spill Response Protocol

Phase 1: Isolation

  • Evacuate: Immediately evacuate personnel who are not wearing appropriate PPE (N95/P100 respirator, chemical-resistant gloves, safety goggles, lab coat) from the spill area[4].

Phase 2: Containment 2. Solid Spills: Avoid dry sweeping, which aerosolizes the active pharmaceutical ingredient[6]. Lightly mist the powder with water or a compatible inert solvent to suppress dust formation. 3. Liquid Spills: Surround and cover the spill with an inert absorbent material such as vermiculite, diatomaceous earth, or dry sand[4][8]. Do not use combustible absorbents (e.g., paper towels or sawdust).

Phase 3: Recovery and Decontamination 4. Mechanical Recovery: Using non-sparking tools, scoop the absorbed mixture or dampened powder into a puncture-resistant, sealable hazardous waste container[8]. 5. Decontamination: Wash the contaminated surface with a detergent solution, followed by a water rinse. Collect all rinsate as hazardous waste; do not flush rinsate down the drain [5].

  • Validation Check: Post-cleanup, perform a solvent swab test on the benchtop to ensure zero residual API remains on the surface.

Waste Management Decision Workflow

The following logic diagram maps the critical decision points for managing waste streams containing 2-Oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide.

G Start Waste Generation: 2-Oxo-N-(pyridin-2-yl) oxazolidine-3-sulfonamide State Phase 1: Categorize Waste Stream Start->State Solid Solid Waste (API Powder, Labware) State->Solid Liquid Liquid Waste (Solvent Mixtures) State->Liquid SegSolid Phase 2: Containment Seal in HDPE container Solid->SegSolid SegLiq Phase 2: Containment Segregate from oxidizers Liquid->SegLiq Label Phase 3: EHS Labeling 'Hazardous Waste - Toxic' SegSolid->Label SegLiq->Label Incinerate Phase 4: Final Destruction High-Temp Incineration Label->Incinerate

Caption: Workflow for the segregation and disposal of oxazolidine-sulfonamide waste.

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